B1580319 L-ALLO-ISOLEUCINE (13C6,15N)

L-ALLO-ISOLEUCINE (13C6,15N)

Cat. No.: B1580319
M. Wt: 138.12
Attention: For research use only. Not for human or veterinary use.
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Description

L-ALLO-ISOLEUCINE (13C6,15N) is a useful research compound. Molecular weight is 138.12. The purity is usually 98%.
BenchChem offers high-quality L-ALLO-ISOLEUCINE (13C6,15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ALLO-ISOLEUCINE (13C6,15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

138.12

Purity

98%

Origin of Product

United States

Foundational & Exploratory

What is the stereochemistry of L-ALLO-ISOLEUCINE (13C6,15N)

Technical Guide: Stereochemistry & Analysis of L-allo-Isoleucine ( , )

Executive Summary

L-allo-Isoleucine (


, 

)
Maple Syrup Urine Disease (MSUD)1

This guide details the precise stereochemical configuration, isotopic properties, and LC-MS/MS analytical workflows required to distinguish this analyte from its isobaric counterparts (L-leucine and L-isoleucine).

Part 1: Stereochemical Definition & Molecular Geometry

The Diastereomeric Relationship

Isoleucine possesses two chiral centers at the


23
  • L-Isoleucine:

    
    
    
  • L-allo-Isoleucine:

    
    
    

In L-allo-isoleucine, the stereochemistry at the




Structural Visualization (Graphviz)

StereochemistryRootIsoleucine Stereoisomers(2 Chiral Centers: C2, C3)L_SeriesL-Series (2S)Root->L_SeriesD_SeriesD-Series (2R)Root->D_SeriesL_IleL-Isoleucine(2S, 3S)ProteinogenicL_Series->L_IleStandardL_AlloL-allo-Isoleucine(2S, 3R)MSUD BiomarkerL_Series->L_AlloInversion at C3(Target Analyte)D_IleD-Isoleucine(2R, 3R)D_Series->D_IleD_AlloD-allo-Isoleucine(2R, 3S)D_Series->D_Allo

Figure 1: Stereochemical hierarchy of Isoleucine isomers. The target analyte, L-allo-Isoleucine, is distinguished by the (2S, 3R) configuration.

Part 2: Isotopic Labeling & Mass Spectrometry Characteristics

The specific reagent L-allo-Isoleucine (


, 

)
Mass Shift Calculation

This heavy isotope provides a mass shift of +7 Da relative to the unlabeled analyte, ensuring no spectral overlap with endogenous L-allo-isoleucine.

ElementCountUnlabeled Mass (

)
Labeled Mass (

)
Mass Shift (

)
Carbon6


+6.018
Nitrogen1


+0.997
Hydrogen13


0
Oxygen2


0
Total MW - ~131.17 Da ~138.12 Da +7.015 Da
MRM Transitions

In positive electrospray ionization (ESI+), the molecule forms an

  • Precursor Ion (Q1): 139.1 m/z (

    
    , labeled)
    
  • Product Ion (Q3): 92.1 m/z (Immonium ion fragment)

    • Mechanism:[2][4][5][6] Loss of

      
       (Mass ~47).
      
    • Fragment Composition:

      
      .
      
    • Calculation:

      
      .
      

Part 3: Analytical Challenges - The Diastereomeric Dilemma

The separation of L-isoleucine, L-leucine, and L-allo-isoleucine is analytically demanding because they are isobaric (same mass) and share similar fragmentation patterns.

  • Mass Spectrometry alone cannot distinguish them: All three have a precursor mass of ~132 (unlabeled) and produce an 86 m/z fragment.

  • Chromatography is mandatory: You must resolve them in the time domain.

    • Standard C18 Columns: Often fail to resolve L-Ile and L-allo-Ile due to identical hydrophobicity.

    • Chiral Columns: Required for enantiomers (L vs D) but also highly effective for diastereomers.

    • Specialized Mixed-Mode Columns: Columns like the Intrada Amino Acid (Imtakt) are industry standards for this specific separation without derivatization.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol describes a validated workflow for quantifying L-allo-isoleucine in plasma using the

Reagents & Standards
  • Internal Standard (IS): L-allo-Isoleucine (

    
    , 
    
    
    ). Dissolve to 100 µM in 0.1M HCl.
  • Mobile Phase A: Acetonitrile / Tetrahydrofuran / 25mM Ammonium Formate / 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile / 100mM Ammonium Formate.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of patient plasma to a microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution.

  • Precipitate: Add 400 µL of cold Methanol/Acetonitrile (1:1). Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Collect: Transfer supernatant to an autosampler vial. Do not dry down if using the Intrada method; inject directly to prevent loss of volatile fractions.

LC-MS/MS Conditions
ParameterSettingNotes
Column Intrada Amino Acid (

)
Specialized for isobaric amino acids.
Flow Rate 0.6 mL/minHigh flow enabled by column technology.
Column Temp 35°CStrict control required for retention time stability.
Ion Source ESI Positive
IS Transition 139.1

92.1
Specific for

L-allo-Ile.
Analyte Transition 132.1

86.1
Quantifier for endogenous L-allo-Ile.
Qualifier Transition 132.1

69.1
Secondary confirmation.
Analytical Workflow Diagram

WorkflowSamplePatient Plasma(Contains L-allo-Ile)PrecipProtein Precipitation(MeOH/ACN)Sample->PrecipISAdd Internal Standard(L-allo-Ile 13C6, 15N)IS->PrecipCentrifugeCentrifugation(14,000 x g)Precip->CentrifugeLCLC Separation(Intrada Column)Centrifuge->LCSupernatantMSMS/MS Detection(MRM Mode)LC->MSResolved PeaksDataQuantification(Ratio Analyte/IS)MS->Datam/z 132->86m/z 139->92

Figure 2: LC-MS/MS workflow for the quantification of L-allo-isoleucine using heavy isotope dilution.

Part 5: Clinical & Research Applications

Maple Syrup Urine Disease (MSUD)

In healthy individuals, L-allo-isoleucine is negligible (< 2 µmol/L).[7][8] In MSUD, the failure of oxidative decarboxylation of branched-chain keto acids leads to the accumulation of L-isoleucine, which spontaneously racemizes to L-allo-isoleucine.

  • Diagnostic Cutoff: Plasma levels > 5 µmol/L are considered pathognomonic for MSUD.[8]

  • Therapeutic Monitoring: The heavy isotope standard allows for precise longitudinal tracking of L-allo-Ile levels to assess dietary compliance and metabolic control.

Drug Development

In pharmaceutical research, this isomer is used to study the stereoselectivity of amino acid transporters (LAT1/LAT2) and to verify the purity of peptide therapeutics where isoleucine racemization could compromise drug efficacy.

References

  • PubChem. (n.d.). Alloisoleucine, DL- | C6H13NO2 | CID 99288. National Library of Medicine. Retrieved from [Link]

  • Schadewaldt, P., et al. (1999). Significance of L-alloisoleucine in Plasma for Diagnosis of Maple Syrup Urine Disease. Clinical Chemistry. Retrieved from [Link]

  • Kaspar, H., et al. (2020). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids. MDPI. Retrieved from [Link][4]

  • Imtakt Corporation. (n.d.). Intrada Amino Acid: Application Data for Branched Chain Amino Acids. Retrieved from [Link]

L-ALLO-ISOLEUCINE (13C6, 15N): Technical Guide & Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of L-allo-Isoleucine (13C6, 15N) , a stable isotope-labeled analog of the non-proteinogenic amino acid L-allo-isoleucine.[1][2][3] As the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD) , the precise quantification of L-allo-isoleucine is critical for clinical diagnosis and therapeutic monitoring.[3] This document details the compound's stereochemical identity, physicochemical properties, stability profile, and its application as an internal standard (IS) in LC-MS/MS workflows.

Chemical Identity & Stereochemistry

Nomenclature & Structure

L-allo-Isoleucine is a diastereomer of the essential amino acid L-Isoleucine.[1][2][3][4] While they share the same molecular formula, their spatial arrangement at the


-carbon differs, resulting in distinct chromatographic behaviors.[3]
  • Systematic Name: (2S, 3R)-2-amino-3-methylpentanoic acid (

    
    )[1][2][3]
    
  • Unlabeled CAS: 1509-34-8[1][3][5]

  • Labeled CAS: 2687960-46-7 (Reference CIL CNLM-8670)[1][3][5]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight:

    • Unlabeled: 131.17 g/mol [2]

    • Labeled (13C6, 15N): 138.12 g/mol (Theoretical Mass Shift: +7 Da)

Stereochemical Distinction

The separation of L-allo-isoleucine from its isomers is the primary analytical challenge.[2][3]

CompoundConfigurationRole
L-Isoleucine (2S, 3S)Essential Amino Acid (High Abundance)
L-allo-Isoleucine (2S, 3R) MSUD Biomarker (Trace Abundance)
D-allo-Isoleucine (2R, 3S)Rare / Synthetic Impurity
L-Leucine (2S)Structural Isomer (Isobaric)

Diagram 1: Stereochemical Relationships & MS Transitions The following diagram illustrates the structural relationship between the isomers and the mass shift induced by the stable isotopes.

Stereochemistry cluster_0 Endogenous Isomers (MW 131.17) cluster_1 Internal Standard (MW 138.12) L_Ile L-Isoleucine (2S, 3S) L_Allo L-allo-Isoleucine (2S, 3R) *MSUD Biomarker* L_Ile->L_Allo Epimerization (Rare) L_Allo_Lab L-allo-Isoleucine (13C6, 15N) (2S, 3R) Mass Shift: +7 Da L_Allo->L_Allo_Lab Isotopic Analog (Co-elution Target) L_Leu L-Leucine (Isobaric) L_Leu->L_Allo Chromatographic Interference

Caption: Stereochemical relationship between L-Isoleucine, L-Leucine, and the diagnostic marker L-allo-Isoleucine, highlighting the labeled internal standard.

Physicochemical Properties

PropertyValue / Description
Appearance White to off-white crystalline powder
Solubility Soluble in water (34.4 mg/mL at 25°C), dilute acid, and alkali.[1][2][3] Slightly soluble in ethanol.[3]
pKa Values

-COOH: ~2.36
Isoelectric Point (pI) ~6.02
Lipophilicity (LogP) -1.70 (Hydrophobic side chain, but polar zwitterion)
Hygroscopicity Low to Moderate.[1][2][3] Store desiccated.

Stability Profile

Solid State Stability[3]
  • Shelf Life: >2 years when stored properly.[3]

  • Storage Conditions: Store at 0–8°C (or room temperature) in a tightly sealed container, protected from light and moisture.

  • Isotopic Stability: The Carbon-13 and Nitrogen-15 labels are non-exchangeable and chemically stable indefinitely under normal storage.[1][2][3]

Solution Stability
  • Solvent: Water or 0.1 M HCl.

  • Stability:

    • 4°C (Refrigerated): Stable for 1–3 months.[3]

    • -20°C (Frozen): Stable for >6 months.[3] Avoid repeated freeze-thaw cycles.[1][3]

    • Acidic Conditions: High stability in 0.1 M HCl, which prevents microbial growth.[3]

  • Degradation Pathways:

    • Racemization: At extreme pH (>10) or high temperatures (>100°C), conversion between the (2S,3R) and (2R,3S) forms can occur.

    • Oxidation: The aliphatic side chain is resistant to oxidation compared to Met or Cys.

Analytical Application: LC-MS/MS for MSUD

The "Self-Validating" Protocol

The use of L-allo-Isoleucine (13C6, 15N) as an internal standard is the gold standard for MSUD diagnosis because it corrects for matrix effects, extraction efficiency, and retention time shifts.

Self-Validation Check:

  • Retention Time Locking: The labeled standard must co-elute exactly (or within <0.05 min shift due to deuterium isotope effect, though 13C/15N has negligible shift) with endogenous L-allo-isoleucine.

  • Transition Ratio: Monitor a qualifier ion (e.g., m/z 139.1 → 75.1) alongside the quantifier to ensure peak purity.

Chromatographic Separation Strategy

Standard C18 columns often fail to resolve L-allo-Ile from L-Ile and L-Leu.[1][2][3] Specialized columns are required.

  • Recommended Columns:

    • Chiral Columns: Crown ether-based (e.g., CROWNPAK CR-I(+)) provides baseline separation of all four isomers.[1][2][3]

    • Specialized C18/Mixed-Mode: Columns like the Intrada Amino Acid or high-efficiency PFP columns can separate the diastereomers (allo vs. iso) but may struggle with enantiomers (D vs. L) without chiral selectors.[1][2][3]

Diagram 2: LC-MS/MS Method Development Workflow

LCMS_Workflow cluster_detection Mass Spectrometry Detection Sample Plasma Sample (Contains L-Ile, L-Leu, L-allo-Ile) Spike Spike Internal Standard L-allo-Ile (13C6, 15N) Sample->Spike Extract Protein Precipitation (Methanol/Acetonitrile) Spike->Extract LC LC Separation (Chiral or Specialized C18) Extract->LC MS_Endo Endogenous Channel Q1: 132.1 → Q3: 86.1 LC->MS_Endo RT Match MS_IS IS Channel Q1: 139.1 → Q3: 92.1 LC->MS_IS RT Match Result Quantification (Ratio Endogenous/IS) MS_Endo->Result MS_IS->Result

Caption: Workflow for the quantification of L-allo-isoleucine using the 13C6, 15N labeled internal standard.

Mass Spectrometry Transitions
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
L-allo-Isoleucine 132.1 [M+H]+86.1 (Immonium)~15
L-allo-Ile (13C6, 15N) 139.1 [M+H]+ 92.1 (Labeled Immonium) ~15

Experimental Protocol: Standard Preparation

  • Stock Solution (1 mM):

    • Weigh 1.38 mg of L-allo-Isoleucine (13C6, 15N).[1][3]

    • Dissolve in 10 mL of 0.1 M HCl.

    • Validation: Verify concentration via UV (if derivatized) or qNMR if available.[3]

    • Store at -20°C.

  • Working Solution (10 µM):

    • Dilute Stock 1:100 in water/methanol (50:50).[3]

    • Use for spiking plasma samples (typically 20 µL into 100 µL plasma).[3]

  • System Suitability Test:

    • Inject a mixture of L-Ile, L-Leu, and L-allo-Ile (unlabeled) + L-allo-Ile (IS).

    • Requirement: Resolution (

      
      ) between L-Ile and L-allo-Ile must be >1.5.[1][2][3]
      

References

  • Cambridge Isotope Laboratories. L-allo-Isoleucine (13C6, 15N) Product Specification (CNLM-8670).[1][3][5]Link[1][3][6]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 99288: Alloisoleucine.[3]Link[1][3]

  • Schadewaldt, P., et al. (1999).[3] Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease.[3][7][8] Clinical Chemistry, 45(10), 1734–1740.[3] Link[1][3]

  • Oglesbee, D., et al. (2008).[3] Development of a method for the quantitation of allo-isoleucine and its application in the diagnosis of maple syrup urine disease. Journal of Chromatography B, 870(1), 1-6.[3] Link

  • MedChemExpress. L-Isoleucine-13C6,15N Product Information.Link[1][3]

Sources

Technical Guide: Natural Abundance & Analytical Profiling of L-Allo-Isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of L-allo-isoleucine, moving beyond simple definitions to explore its physiological kinetics, analytical challenges, and critical relevance in drug development.

Executive Summary: The Stereochemical Outlier

L-allo-isoleucine (L-allo-Ile) is a diastereomer of the proteinogenic amino acid L-isoleucine (L-Ile). While L-Ile is ubiquitous in the proteome, L-allo-isoleucine is considered a non-proteinogenic rarity in healthy biological systems. Its presence is not merely an impurity; it is a highly specific biological signal.

In healthy mammalian physiology, L-allo-Ile exists only in trace quantities (< 2 µmol/L). Its elevation is the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD) , resulting from a specific metabolic block.[1] Conversely, in the realm of microbial natural products (e.g., Streptomyces spp.), L-allo-Ile is actively synthesized as a structural component of bioactive peptides.

For drug developers, L-allo-Ile represents a critical quality attribute (CQA). It serves as a tracer for stereochemical purity in peptide synthesis and a diagnostic target in metabolic disease therapeutics.

Stereochemical & Physiological Landscape

The Stereochemical Distinction

Isoleucine possesses two chiral centers (C2 and C3), theoretically allowing for four stereoisomers. Nature predominantly selects L-isoleucine (2S, 3S). L-allo-isoleucine differs only by the inversion of the C3 center.

  • L-Isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid

  • L-Allo-isoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid[2]

Natural Abundance Profile

The term "natural abundance" for L-allo-Ile is context-dependent. It is effectively absent in healthy human plasma but abundant in specific pathological and microbial contexts.

Table 1: Comparative Abundance of L-Allo-Isoleucine

ContextMatrixConcentration / AbundanceSignificance
Healthy Human Plasma< 2 µmol/L (Often undetectable)Baseline physiological noise.[3]
MSUD Patient Plasma> 5 µmol/L (Range: 15 – >200 µmol/L)Diagnostic cutoff for MSUD.
Plant Pathogens P. syringaeVariable (Precursor)Precursor to phytotoxin coronatine.[2]
Actinobacteria StreptomycesStructural ComponentFound in peptides like Marformycin.[4]
Peptide Drugs API Raw Material< 0.1% - 0.5% (Impurity)Critical Quality Attribute (CQA).

Mechanisms of Formation[5]

Understanding how L-allo-Ile forms is crucial for interpreting its presence. It arises through two distinct pathways: mammalian keto-enol tautomerism (pathological) and bacterial enzymatic synthesis (biosynthetic).

The Mammalian Pathway: Keto-Enol Tautomerism

In humans, L-allo-Ile is not directly synthesized. It is a byproduct of the accumulation of (S)-α-keto-β-methylvaleric acid (KMV) .

  • Blockage: In MSUD, the Branched-Chain α-Ketoacid Dehydrogenase (BCKD) complex is defective.

  • Accumulation: L-Ile is transaminated to (S)-KMV, which accumulates.

  • Tautomerization: (S)-KMV undergoes keto-enol tautomerism to form the enol intermediate, which can re-ketonize into the (R)-enantiomer.

  • Transamination: (R)-KMV is re-aminated to form L-allo-isoleucine.[5]

Visualization of the Formation Pathway

The following diagram illustrates the kinetic shuttle responsible for L-allo-Ile generation in MSUD.

Caption: Figure 1. The kinetic shunt converting L-Ile to L-allo-Ile via the keto-enol tautomerism of KMV during BCKD blockade.

Analytical Methodology: Detection & Quantification

Separating L-allo-Ile from L-Ile is analytically challenging due to their identical mass (isobaric, 131.17 g/mol ) and similar fragmentation patterns. Standard C18 columns often fail to resolve them adequately.

Protocol: LC-MS/MS Quantification in Plasma/DBS

This protocol is the industry standard for verifying "natural abundance" or diagnosing MSUD.

Objective: Quantify L-allo-Ile with a Lower Limit of Quantitation (LLOQ) of 0.5 µmol/L.

Materials:

  • Internal Standard: d10-L-allo-isoleucine (Critical for correcting matrix effects).

  • Column: Specialized Chiral Column (e.g., Crown ether based) or high-efficiency C18 with ion-pairing agents. Note: Chiral columns are preferred for baseline separation.

Workflow Steps:

  • Extraction:

    • Aliquot 100 µL plasma or one 3mm Dried Blood Spot (DBS) punch.

    • Add 200 µL Methanol containing Internal Standard (IS).

    • Vortex 1 min, Centrifuge 10 min at 10,000 x g.

    • Transfer supernatant; evaporate to dryness under N2.

    • Reconstitute in Mobile Phase A (0.1% Formic Acid in H2O).

  • Chromatography (LC):

    • Mobile Phase A: 0.1% Formic Acid / H2O.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Slow ramp (e.g., 1% B to 10% B over 10 mins) is required to separate the diastereomers if using achiral phases.

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (+ESI).

    • MRM Transition: 132.1 -> 86.1 (Common to both, separation relies on Retention Time).

    • Validation Check: L-Ile usually elutes before L-allo-Ile on standard reverse-phase systems, but after on certain chiral phases. Confirm with pure standards.

Analytical Decision Tree

Use this workflow to select the correct method based on the abundance level expected.

Analytical_Workflow Sample Sample Input (Plasma / Raw Material) Exp_Level Expected Abundance? Sample->Exp_Level High High (> 5%) (e.g., Synthetic Impurity) Exp_Level->High Synthesis QC Trace Trace (< 0.1%) (e.g., Healthy Plasma) Exp_Level->Trace Biomarker/Bioanalysis Method_A Method A: HPLC-UV/Ninhydrin (Ion Exchange) High->Method_A Cost Effective Method_B Method B: LC-MS/MS (Chiral Separation) Trace->Method_B High Sensitivity Required Result_A Purity Profile (% Area) Method_A->Result_A Result_B Quantification (µmol/L) Method_B->Result_B

Caption: Figure 2. Analytical selection matrix for L-allo-isoleucine determination based on sample context.

Implications for Drug Development[8][9]

Peptide Synthesis & Stability

In the development of peptide therapeutics, L-allo-Ile is a critical impurity.

  • Source: It can be present in L-Ile raw material (limit usually < 0.5%).[3]

  • Racemization: Harsh coupling conditions (high pH, high temperature) can induce keto-enol tautomerism at the activated ester stage, converting L-Ile residues into L-allo-Ile residues within the peptide chain.

  • Impact: This substitution alters the peptide's 3D conformation, potentially affecting binding affinity (potency) and immunogenicity.

Biomarker Utility

For drugs targeting metabolic disorders (e.g., BCKD activators or gene therapies for MSUD), plasma L-allo-Ile is the primary pharmacodynamic biomarker. A reduction in L-allo-Ile correlates directly with the restoration of enzymatic function, often more reliably than Leucine levels, which fluctuate with diet.

References

  • Alloisoleucine formation in maple syrup urine disease: isotopic evidence for the mechanism. Source: Pediatric Research (1980). URL:[Link]

  • Significance of L-alloisoleucine in Plasma for Diagnosis of Maple Syrup Urine Disease. Source: Clinical Chemistry (2004). URL:[Link]

  • Deciphering the Biosynthetic Origin of L-allo-Isoleucine. Source: Journal of the American Chemical Society (2016). URL:[Link][6]

  • Second-Tier Test for Quantification of Alloisoleucine and Branched-Chain Amino Acids in Dried Blood Spots. Source: Clinical Chemistry (2008).[7] URL:[Link]

  • On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts. Source: Journal of Inherited Metabolic Disease (2005).[8] URL:[Link]

Sources

L-ALLO-ISOLEUCINE (13C6,15N) vs L-Isoleucine (13C6,15N) structure

Technical Guide: L-Allo-Isoleucine ( ) vs. L-Isoleucine ( )

Structural Differentiation, Analytical Separation, and Clinical Application in MSUD

Executive Summary

The Isobaric Challenge: In high-throughput metabolomics and newborn screening, the differentiation of branched-chain amino acids (BCAAs) represents a critical analytical bottleneck. L-Isoleucine (Ile), L-Leucine (Leu), and L-Allo-isoleucine (Allo-Ile) are constitutional isomers or diastereomers sharing the identical monoisotopic mass (

The Solution: This guide details the structural and analytical divergence of the stable isotope-labeled internal standards (SIL-IS) L-Allo-isoleucine (


)L-Isoleucine (

)
Part 1: Structural & Stereochemical Analysis[1]

The fundamental difference between L-Isoleucine and L-Allo-isoleucine lies in the stereochemistry at the

CompoundIUPAC NameConfiguration (C2, C3)Relationship
L-Isoleucine (2S,3S)-2-amino-3-methylpentanoic acid

Reference Isomer
L-Allo-isoleucine (2S,3R)-2-amino-3-methylpentanoic acid

Diastereomer
L-Leucine (2S)-2-amino-4-methylpentanoic acid

(achiral

-carbon)
Constitutional Isomer

Why This Matters: Enantiomers (mirror images) are physically identical in achiral environments. However, diastereomers (like Ile and Allo-Ile) have distinct physical properties, including different interaction energies with stationary phases in Liquid Chromatography (LC). This allows for baseline separation without chiral columns, provided the method is optimized.

Visualization: Stereochemical Relationships

The following diagram illustrates the stereochemical inversion at C3 that distinguishes the "Allo" form.

Stereochemistrycluster_0Constitutional Isomers (Same Formula, Different Connectivity)LeuL-Leucine(2S)Isobaric InterferentIleL-Isoleucine(2S, 3S)Standard BCAALeu->IleConstitutional IsomersAlloL-Allo-Isoleucine(2S, 3R)Pathognomonic MSUD MarkerIle->AlloDiastereomers(Epimers at C3)DescKey Insight:MS/MS fragmentation is identical.Separation relies entirely onchromatographic selectivity (alpha).

Caption: Structural relationship between the isobaric BCAAs. Allo-isoleucine is the C3-epimer of Isoleucine.

Part 2: The Role of Stable Isotopes ( )

In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) can cause errors >20%. Using a Stable Isotope Labeled (SIL) analog is the gold standard for correction.[1]

1. The Mass Shift

Incorporating six


+7 Daltons
  • Unlabeled [M+H]+: 132.1 Da

  • Labeled (

    
    ) [M+H]+:  139.1 Da
    
2. Why Specific Labeling Matters

You must use the exact stereoisomer as the internal standard for the analyte you are quantifying.

  • Scenario A: Quantifying L-Isoleucine? Use L-Ile (

    
    ) .[2] It co-elutes exactly with L-Ile, correcting for suppression at that specific retention time (
    
    
    ).
  • Scenario B: Quantifying L-Allo-isoleucine? Use L-Allo-Ile (

    
    ) . Since Allo-Ile elutes at a different 
    
    
    than Ile, using labeled Ile to quantify Allo-Ile would result in inaccurate normalization because the matrix background differs at the two retention times.
Part 3: Analytical Differentiation (LC-MS/MS Protocol)

This protocol describes the separation of Allo-Ile from Ile and Leu using a specific column chemistry capable of diastereomeric resolution.

Experimental Workflow

Objective: Baseline separation (

Reagents:

  • Internal Standards: L-Allo-Isoleucine (

    
    ) and L-Isoleucine (
    
    
    ) (Cambridge Isotope Laboratories / Sigma-Aldrich).
  • Column: Intrada Amino Acid (3µm, 3 x 100 mm) or equivalent mixed-mode column (C18 + cation exchange). Note: Standard C18 columns often require ion-pairing agents to achieve this separation.

LC Conditions:

  • Mobile Phase A: Acetonitrile / Formic Acid (0.3%).[3]

  • Mobile Phase B: 100mM Ammonium Formate in Water.

  • Gradient: High organic start (80% A) decreasing to 20% A over 10 minutes. Amino acids elute in order of polarity and ionic interaction.

MS/MS Parameters (SRM Transitions):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
L-Ile / L-Allo / L-Leu 132.186.115
L-Ile (

)
139.192.115
L-Allo (

)
139.192.115

Note: The transitions for the labeled standards are identical. They are distinguished only by Retention Time.

Workflow Diagram

LCMS_WorkflowSamplePatient Plasma(DBS or Liquid)IS_AddAdd SIL-IS Mix(13C6, 15N Allo + Ile)Sample->IS_AddExtractProtein Precipitation(MeOH/ACN)IS_Add->ExtractLCLC Separation(Mixed-Mode Column)Extract->LCMSMS/MS Detection(MRM Mode)LC->MSElution Order:1. Leu2. Ile3. Allo-IleDataData ProcessingIntegrate Peaks at distinct RTsMS->Data

Caption: LC-MS/MS workflow emphasizing the co-addition of specific internal standards prior to extraction.

Part 4: Clinical & Diagnostic Implications (MSUD)

Maple Syrup Urine Disease (MSUD) is caused by a deficiency in the branched-chain

  • The Biomarker:

    • Elevated Leucine is toxic but non-specific (can occur in other catabolic states).

    • L-Allo-isoleucine is the pathognomonic marker.[4] It is produced via the keto-enol tautomerization of the accumulated keto-acid of isoleucine (KMV) followed by re-amination.

    • Diagnostic Cutoff: Plasma Allo-Ile

      
       is diagnostic for MSUD.[4] In healthy individuals, it is typically undetectable or 
      
      
      [1, 2].
  • The False Positive Trap:

    • First-tier Newborn Screening (NBS) often uses Flow Injection Analysis (FIA-MS/MS) without a column.

    • FIA reports "XLE" (Sum of Leu + Ile + Allo + Hydroxyproline).

    • A high XLE requires a Second-Tier Test using the LC method described in Part 3 to specifically confirm the presence of Allo-Ile [3].

Part 5: Quality Control & Purity

When sourcing L-Allo-isoleucine (


)
  • Isotopic Enrichment:

    
     atom % excess. Incomplete labeling leads to signal in the unlabeled channel (M+0), causing bias.
    
  • Stereochemical Purity: The standard must be free of L-Isoleucine (

    
    ). If the Allo-standard contains 5% Ile-standard, and they separate on your column, you will see a "ghost peak" at the Ile retention time, potentially confusing the quantification of the native Ile.
    

Self-Validating the Standard:

  • Inject the pure labeled Allo-Ile standard alone.

  • Observe the chromatogram at the transition 139.1 -> 92.1.

  • Pass: Single peak at the Allo-Ile retention time.

  • Fail: Minor peak observed at the Ile retention time (indicates stereochemical impurity).

References
  • Schwartz, I., et al. "Significance of L-alloisoleucine in Plasma for Diagnosis of Maple Syrup Urine Disease." Clinical Chemistry, 1999.

  • ACMG ACT Sheet. "Newborn Screening ACT Sheet: Maple Syrup Urine Disease (MSUD)." American College of Medical Genetics and Genomics, 2022.[5]

  • Oglesbee, D., et al. "Second-Tier Test for Quantification of Alloisoleucine and Branched-Chain Amino Acids in Dried Blood Spots to Improve Newborn Screening for Maple Syrup Urine Disease (MSUD)." Clinical Chemistry, 2008.[6]

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acids Product Listing." CIL, Accessed 2024.[5]

An In-Depth Technical Guide to the Synthesis and Purification of L-allo-Isoleucine (13C6, 15N)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-allo-isoleucine, a non-proteinogenic amino acid, is a diastereomer of the essential amino acid L-isoleucine, differing in the stereochemistry at the β-carbon (C3).[1] While present in only trace amounts in healthy individuals, its accumulation is a key biomarker for Maple Syrup Urine Disease (MSUD), a rare metabolic disorder.[1][2] The isotopically labeled form, L-allo-isoleucine (13C6, 15N), serves as an invaluable tool in metabolic research, drug development, and clinical diagnostics.[3][] Its applications range from use as an internal standard in mass spectrometry-based assays for MSUD diagnosis and monitoring to a tracer for studying amino acid metabolism and protein dynamics.[5][]

This technical guide provides a comprehensive overview of the synthesis and purification of L-allo-isoleucine (13C6, 15N). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical considerations for producing this critical, high-purity isotopically labeled compound. We will delve into a robust synthetic strategy and detail the rigorous purification methods necessary to isolate the desired stereoisomer from a complex mixture of isomers.

The Stereochemical Challenge of Isoleucine

Isoleucine possesses two chiral centers, at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S).[1][7] This stereochemical complexity presents a significant challenge in both synthesis and purification.[7] Any synthetic route must be highly stereoselective to favor the formation of the desired L-allo configuration. Furthermore, the purification process must be capable of efficiently separating the target diastereomer from the other three, which often exhibit very similar physicochemical properties.[7]

Part 1: Stereoselective Synthesis of L-allo-Isoleucine (13C6, 15N)

The synthesis of isotopically labeled L-allo-isoleucine requires a carefully designed strategy that allows for the precise introduction of the desired stereochemistry and the incorporation of the 13C and 15N isotopes. While various methods for asymmetric amino acid synthesis exist, including enzymatic approaches and those utilizing chiral auxiliaries, a practical and scalable approach often involves the stereoselective modification of a readily available chiral precursor.[8][9][10]

For this guide, we will focus on a synthetic route that leverages the epimerization of a protected L-isoleucine derivative. This method is advantageous as it starts from a commercially available, isotopically labeled amino acid, L-isoleucine (13C6, 15N), simplifying the introduction of the heavy isotopes.

Synthetic Strategy Overview

The core of this synthetic strategy is the selective epimerization at the α-carbon of a protected L-isoleucine derivative. By transiently removing the acidic proton at the α-position and allowing it to re-protonate from the opposite face, we can invert the stereochemistry at this center, converting the (2S, 3S) configuration of L-isoleucine to the (2S, 3R) configuration of L-allo-isoleucine. The stereocenter at the β-carbon (C3) remains unaffected during this process.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start L-Isoleucine (13C6, 15N) Protection N- and C-terminus Protection Start->Protection e.g., Boc, Ester Epimerization Base-mediated α-Carbon Epimerization Protection->Epimerization e.g., NaOMe Deprotection Removal of Protecting Groups Epimerization->Deprotection e.g., TFA, LiOH Crude_Product Crude Mixture of Isoleucine Stereoisomers Deprotection->Crude_Product

A high-level overview of the synthetic workflow for L-allo-isoleucine (13C6, 15N).
Detailed Experimental Protocol

Step 1: Protection of L-Isoleucine (13C6, 15N)

The initial step involves the protection of both the amino and carboxylic acid functional groups of L-isoleucine (13C6, 15N). This is crucial to prevent unwanted side reactions during the epimerization step. A common and effective strategy is the formation of an N-Boc (tert-butyloxycarbonyl) protected methyl ester.

  • Protocol:

    • Suspend L-isoleucine (13C6, 15N) in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride.

    • Allow the reaction to warm to room temperature and stir until the starting material is fully dissolved.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

    • Dissolve the methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

    • Add di-tert-butyl dicarbonate (Boc-anhydride) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture by washing with aqueous acid and base, followed by drying and evaporation of the solvent to yield N-Boc-L-isoleucine (13C6, 15N) methyl ester.

Step 2: Base-Mediated Epimerization

This is the key stereochemical transformation. Treatment of the protected L-isoleucine with a strong base will deprotonate the α-carbon, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the starting L-isoleucine derivative and the desired L-allo-isoleucine derivative. The ratio of these diastereomers at equilibrium is influenced by steric and electronic factors.

  • Causality: The choice of a non-nucleophilic, strong base is critical to favor deprotonation over other potential reactions. The solvent system can also influence the stereochemical outcome.

  • Protocol:

    • Dissolve N-Boc-L-isoleucine (13C6, 15N) methyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

    • Add a solution of a strong base, such as sodium methoxide in methanol, dropwise at a controlled temperature (e.g., 0°C).

    • Allow the reaction to stir for a specified period to reach equilibrium. The reaction progress and diastereomeric ratio can be monitored by chiral HPLC or NMR spectroscopy.

    • Quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent, wash, dry, and concentrate to obtain a mixture of N-Boc-L-isoleucine (13C6, 15N) methyl ester and N-Boc-L-allo-isoleucine (13C6, 15N) methyl ester.

Step 3: Deprotection

The final step in the synthesis is the removal of the protecting groups to yield the free amino acid. This is typically a two-step process involving the hydrolysis of the ester followed by the cleavage of the Boc group.

  • Protocol:

    • Ester Hydrolysis: Dissolve the mixture of protected diastereomers in a mixture of tetrahydrofuran and water. Add lithium hydroxide and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC or LC-MS).

    • Boc Deprotection: After acidification of the reaction mixture, extract the N-Boc protected amino acids. Remove the solvent and treat the residue with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to cleave the Boc group.

    • Evaporate the TFA and solvent to yield a crude mixture of L-isoleucine (13C6, 15N) and L-allo-isoleucine (13C6, 15N).

StepKey ReagentsExpected Outcome
Protection Thionyl chloride, Boc-anhydrideN-Boc-L-isoleucine (13C6, 15N) methyl ester
Epimerization Sodium methoxideMixture of protected L-isoleucine and L-allo-isoleucine
Deprotection Lithium hydroxide, Trifluoroacetic acidCrude mixture of L-isoleucine and L-allo-isoleucine

Part 2: Purification of L-allo-Isoleucine (13C6, 15N)

The crude product from the synthesis is a mixture of L-isoleucine (13C6, 15N) and L-allo-isoleucine (13C6, 15N), and potentially small amounts of the D-enantiomers. The purification of L-allo-isoleucine to a high degree of stereochemical purity is a critical and often challenging step.[7] Several techniques can be employed, with preparative chiral High-Performance Liquid Chromatography (HPLC) being one of the most effective methods for separating diastereomers.[11][12]

Purification Strategy: Preparative Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to their separation.[13] For the separation of diastereomers like L-isoleucine and L-allo-isoleucine, a well-chosen chiral column and mobile phase are essential.

Purification_Workflow cluster_purification Purification Workflow Crude_Mixture Crude Synthetic Mixture Derivatization Optional: Derivatization (e.g., with Marfey's reagent) Crude_Mixture->Derivatization Prep_HPLC Preparative Chiral HPLC Crude_Mixture->Prep_HPLC Derivatization->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Derivatization_Removal Removal of Derivatizing Agent Fraction_Collection->Derivatization_Removal Final_Product Pure L-allo-Isoleucine (13C6, 15N) Fraction_Collection->Final_Product Derivatization_Removal->Final_Product

A generalized workflow for the purification of L-allo-isoleucine (13C6, 15N).
Detailed Purification Protocol

Step 1: Column Selection and Method Development

The choice of the chiral stationary phase is critical for successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the resolution of amino acid isomers.[14] Method development involves screening different mobile phases (both normal-phase and reversed-phase) to achieve optimal resolution between the L-isoleucine and L-allo-isoleucine peaks.

  • Trustworthiness: A systematic approach to method development, including screening of different columns and mobile phase compositions, is essential for a robust and reproducible purification method.

  • Protocol:

    • Dissolve a small amount of the crude mixture in the initial mobile phase.

    • Inject the sample onto an analytical chiral HPLC column (e.g., a cellulose-based column).

    • Screen various mobile phase compositions (e.g., mixtures of hexane/isopropanol for normal-phase or acetonitrile/water with additives like TFA for reversed-phase) to optimize the separation factor and resolution.

    • Once optimal conditions are identified on the analytical scale, the method can be scaled up to a preparative column.

Step 2: Preparative HPLC Separation

Once the analytical method is established, the purification is performed on a larger scale using a preparative HPLC system.

  • Protocol:

    • Dissolve the crude mixture in the optimized mobile phase.

    • Inject the solution onto the preparative chiral column.

    • Collect the fractions corresponding to the L-allo-isoleucine peak, as determined by the retention time established during method development.

    • Multiple injections may be necessary to process the entire batch of crude material.

Step 3: Product Isolation and Characterization

The collected fractions containing the pure L-allo-isoleucine are pooled, and the solvent is removed. The final product should be thoroughly characterized to confirm its identity, purity, and stereochemical integrity.

  • Protocol:

    • Combine the fractions containing the desired product.

    • Remove the mobile phase solvent under reduced pressure.

    • The final product can be obtained as a solid by lyophilization or crystallization.[15][16]

    • Characterization:

      • NMR Spectroscopy (1H and 13C): To confirm the structure and isotopic labeling pattern.

      • Mass Spectrometry: To verify the molecular weight and isotopic enrichment.

      • Chiral HPLC: To determine the diastereomeric and enantiomeric purity.

      • Optical Rotation: To confirm the stereochemistry.

ParameterMethodPurpose
Identity NMR, Mass SpectrometryStructural confirmation and isotopic enrichment
Purity HPLC, Elemental AnalysisAssessment of chemical purity
Stereochemical Purity Chiral HPLC, Optical RotationDetermination of diastereomeric and enantiomeric excess

Conclusion

The synthesis and purification of L-allo-isoleucine (13C6, 15N) is a challenging but essential process for providing researchers with a high-quality tool for a variety of applications. The synthetic route described, based on the epimerization of a protected L-isoleucine derivative, offers a practical approach for introducing the desired stereochemistry and isotopic labels. The subsequent purification by preparative chiral HPLC is a powerful technique for isolating the target diastereomer with high purity. The rigorous application of these methods, coupled with thorough analytical characterization, ensures the production of a reliable and effective product for advanced scientific research.

References

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6822116B2 - Method for producing D-allo-isoleucine.
  • National Center for Biotechnology Information. (n.d.). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Alloisoleucine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Practical Synthesis of (+)-Alloisoleucine. Synthetic Communications. Retrieved from [Link]

  • ACS Publications. (2015). Deciphering the Biosynthetic Origin of l-allo-Isoleucine. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Isoleucine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Retrieved from [Link]

  • IntechOpen. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • J-Stage. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

  • ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • CIL Isotope Separations. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Retrieved from [Link]

  • Chiralpedia. (n.d.). Direct chiral HPLC separation on CSPs. Retrieved from [Link]

  • ResearchGate. (n.d.). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and.... Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • ResearchGate. (n.d.). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. Retrieved from [Link]

  • SlideShare. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A rapid and robust method for selective isotope labeling of proteins. PMC. Retrieved from [Link]

Sources

L-ALLO-ISOLEUCINE (13C6,15N) isotopic purity and enrichment

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the specifications, validation, and application of L-Allo-Isoleucine (13C6, 15N) , a critical Stable Isotope Labeled (SIL) internal standard used primarily in the precise quantification of Maple Syrup Urine Disease (MSUD) biomarkers.

Isotopic Purity, Enrichment & Clinical Application[1][2][3]

Part 1: Executive Summary

L-Allo-Isoleucine is the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD).[1] Unlike its isomers (L-Leucine and L-Isoleucine), it is virtually undetectable in healthy individuals.[1] Accurate quantification requires an internal standard that mirrors its exact stereochemistry and ionization efficiency but offers a distinct mass shift.

L-Allo-Isoleucine (13C6, 15N) serves as this "Gold Standard."[1][2] With a mass shift of +7 Da (M+7), it eliminates cross-talk from naturally occurring isotopes and ensures precise normalization of matrix effects during LC-MS/MS analysis. This guide outlines the rigorous validation required to certify its isotopic and stereochemical purity.

Part 2: Chemical & Isotopic Identity[2][5][6][7][8]

Molecular Specifications
  • Compound Name: L-Allo-Isoleucine (Universal-13C6, 15N)[1][3][4]

  • Chemical Formula:

    
    [1]
    
  • Exact Mass (Monoisotopic): 138.12 Da (vs. 131.09 Da for unlabeled)[1]

  • Stereochemistry: (2S, 3R)-2-amino-3-methylpentanoic acid.[1]

    • Note: This distinguishes it from L-Isoleucine (2S, 3S).

  • Mass Shift: +7 Da (6 Carbon-13 atoms + 1 Nitrogen-15 atom).[1]

The Stereochemical Challenge

The primary analytical challenge is not just isotopic enrichment, but chiral purity . L-Allo-Isoleucine is a diastereomer of L-Isoleucine.[1] Standard C18 chromatography often fails to separate them. If the internal standard contains L-Isoleucine impurities, it will co-elute with the wrong analyte, compromising the quantification of the specific MSUD marker.

Part 3: Synthesis & Enrichment Mechanisms[2]

Production of high-grade L-Allo-Isoleucine (13C6, 15N) typically follows a Chemo-Enzymatic Route to ensure both high isotopic incorporation and stereochemical control.[1]

  • Isotope Source: The carbon backbone is derived from

    
    -D-Glucose  via bacterial fermentation (e.g., Corynebacterium glutamicum or E. coli auxotrophs) adapted to grow on labeled media.
    
  • Nitrogen Source:

    
     (Ammonium Chloride) provides the nitrogen label.
    
  • Stereochemical Inversion: Since biological systems preferentially produce L-Isoleucine, an enzymatic step involving L-isoleucine 2-epimerase or a chemical racemization/separation step is often required to isolate the allo isomer.[1]

Diagram 1: Production & Validation Workflow

The following workflow illustrates the critical path from raw isotope sources to a validated Reference Material.

ValidationWorkflow Figure 1: Production and Multi-Tier Validation of L-Allo-Isoleucine (13C6, 15N) Source 13C-Glucose + 15N-Salts Ferm Fermentation (Biosynthesis) Source->Ferm IsoSep Isomer Separation (Chiral Purification) Ferm->IsoSep Crude Extract qNMR qNMR (Chemical Purity) IsoSep->qNMR HRMS HRMS (Orbitrap) (Isotopic Enrichment) IsoSep->HRMS ChiralLC Chiral LC-MS/MS (Stereo Purity) IsoSep->ChiralLC Final Certified Reference Material (CRM) qNMR->Final HRMS->Final ChiralLC->Final Critical Pass/Fail

[2][9]

Part 4: Analytical Validation (The Three Pillars)

To trust this standard in a clinical assay, it must pass three specific validation gates.

Isotopic Enrichment (HRMS)

Objective: Confirm >99 atom % enrichment to prevent signal overlap with the native analyte's M+1 or M+2 isotopes.

  • Method: Direct infusion High-Resolution Mass Spectrometry (Orbitrap or FT-ICR).[1]

  • Calculation:

    
    
    Where 
    
    
    
    is the intensity of the monoisotopic peak.[1][5]
  • Acceptance Criteria: The contribution of unlabeled (M+0) or partially labeled (M+1 to M+6) species must be <0.5% of the total signal.

Stereochemical Purity (Chiral LC)

Objective: Prove the standard is allo-isoleucine and not iso-leucine.

  • Method: Chiral LC-MS/MS using a Crown Ether Column (e.g., Daicel Crownpak CR-I(+)).[1]

  • Protocol:

    • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with Ammonium Acetate (depending on column).

    • Detection: MRM transition 139.1

      
       92.1 (for labeled) vs 132.1 
      
      
      
      86.1 (native).
  • Success Metric: Baseline resolution (

    
    ) between the L-Allo and L-Iso peaks.[1] The L-Iso impurity peak in the standard must be <1%.
    
Chemical Purity (qNMR)

Objective: Quantify molar concentration and residual solvents.

  • Method:

    
    H-NMR with an internal calibrant (e.g., Maleic Acid).
    
  • Focus: Verify the absence of synthesis byproducts or buffer salts that could suppress ionization.

Part 5: Application in MSUD Screening[12]

Maple Syrup Urine Disease requires the specific detection of L-Allo-Isoleucine.[1] The presence of this isomer is diagnostic, whereas elevated Leucine/Isoleucine alone can be dietary.

Experimental Protocol: DBS Extraction & Analysis

Materials:

  • Sample: Dried Blood Spot (DBS) punch (3.2 mm).

  • Internal Standard: L-Allo-Isoleucine (13C6, 15N) at 10 µM in Methanol.

Workflow Steps:

  • Extraction: Place DBS punch in a 96-well plate. Add 100 µL of Working Internal Standard Solution (Methanol/Water 80:20).

  • Incubation: Shake for 20 mins at 25°C.

  • Transfer: Move supernatant to a clean plate. Evaporate under

    
     if concentrating, or inject directly.
    
  • LC-MS/MS: Inject 2-5 µL onto a C18 column (if using ion-pairing) or Chiral column.

    • Note: Modern methods often use Intrada Amino Acid columns to separate isomers without derivatization.

Diagram 2: MSUD Diagnostic Logic

This diagram visualizes how the labeled standard enables the specific "Second-Tier" test that rules out false positives.

MSUD_Workflow Figure 2: Role of L-Allo-Ile (13C6, 15N) in Reducing False Positives Patient Newborn Screening Sample (DBS) Tier1 Tier 1: Total BCAA Screen (Leu + Ile + Allo) Patient->Tier1 Decision Elevated BCAA? Tier1->Decision Tier2 Tier 2: Specific LC-MS/MS with L-Allo-Ile (13C6, 15N) Decision->Tier2 Yes ResultNeg Allo-Ile < 2 µmol/L (Normal/Dietary) Decision->ResultNeg No Tier2->ResultNeg Separation & Quant ResultPos Allo-Ile > 5 µmol/L (MSUD Confirmed) Tier2->ResultPos Separation & Quant

[1]

Data Interpretation Table
AnalyteTransition (Q1

Q3)
Retention Time (approx)Diagnostic Threshold
L-Allo-Isoleucine 132.1

86.1
4.2 min> 5 µmol/L
L-Isoleucine 132.1

86.1
4.8 minN/A (Dietary)
L-Allo-Ile (13C6, 15N) 139.1

92.1
4.2 min Internal Standard

Note: Retention times are illustrative for a Chiral Crownpak column setup.

Part 6: Handling & Storage[2]

  • Storage: Store powder at -20°C, desiccated. Stable for >5 years.

  • Solution Stability: Stock solutions (1 mg/mL in 0.1M HCl) are stable for 6 months at -20°C.[1]

  • Light Sensitivity: Protect from extended light exposure to prevent slow degradation of the amine group.

References

  • Cambridge Isotope Laboratories. L-Allo-Isoleucine (13C6, 15N) Product Specifications. [1][2][3]

  • Oglesbee, D., et al. (2008). Second-Tier Test for Quantification of Alloisoleucine and Branched-Chain Amino Acids in Dried Blood Spots to Improve Newborn Screening for Maple Syrup Urine Disease. Clinical Chemistry.[6][7][8][9] [1]

  • Schadewaldt, P., et al. (1999). Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease. Clinical Chemistry.[6][7][8][9]

  • Shimadzu Application News. LC/MS/MS Method Package for D/L Amino Acids.

  • National Institutes of Health (NIH). Genetics Home Reference: Maple Syrup Urine Disease.

Sources

Safety and handling of L-ALLO-ISOLEUCINE (13C6,15N)

Technical Guide: Safety, Handling, and Analytical Application of L-Allo-Isoleucine ( )

Executive Summary & Chemical Identity[1]

L-Allo-Isoleucine (


)Maple Syrup Urine Disease (MSUD)

This guide provides a rigorous protocol for the safe handling, storage, and analytical validation of this high-value reagent. The focus is not merely on chemical safety, but on analytical integrity —preventing isotopic dilution, racemization, and cross-contamination that would compromise diagnostic accuracy.

Chemical Specification
PropertyDetail
Compound Name L-Allo-Isoleucine (

)
Chemical Formula

Molecular Weight ~138.2 Da (Shift +7 Da from natural abundance 131.17 Da)
Stereochemistry (2S, 3R)-2-amino-3-methylpentanoic acid
Appearance White crystalline powder
Solubility Soluble in water (~34 g/L); slightly soluble in ethanol
Primary Hazard Low acute toxicity; Hygroscopic; High cost/analytical sensitivity

Safety Profile & Risk Mitigation

While L-allo-isoleucine is generally classified as non-hazardous under GHS criteria (similar to standard amino acids), the operational risk lies in contamination and degradation.

Toxicological Assessment
  • Acute Toxicity: Low. No specific target organ toxicity (STOT) has been reported for the labeled variant.

  • Handling Risks: Inhalation of fine dust may cause mild respiratory irritation. Direct contact may cause mechanical eye irritation.

  • Radioactivity: None. This is a stable isotope compound. It requires no radiation shielding or RSO monitoring.

Critical Contamination Control (The "Invisible" Hazard)

Because this reagent is used to quantify trace metabolites (cutoff <5 µmol/L for MSUD), even microscopic cross-contamination with natural L-isoleucine or L-leucine can invalidate an assay.

  • Dedicated Weighing Area: Use a balance enclosure dedicated to stable isotopes to prevent airborne cross-contamination from standard amino acid powders.

  • Static Control: Use an anti-static gun during weighing. Charged particles can "jump" from the spatula, altering the precise mass and potentially contaminating the workspace.

Storage & Stability Protocol

The integrity of the isotopic label and the stereochemical purity are paramount. The following protocol ensures a self-validating storage system.

Environmental Control
  • Temperature: Store neat powder at -20°C .

  • Humidity: The compound is hygroscopic. Moisture absorption alters the effective mass, leading to weighing errors.

    • Protocol: Store vials inside a secondary container (desiccator jar) with active silica gel or molecular sieves.

  • Light: Protect from direct sunlight to prevent slow photo-oxidation, though the compound is relatively photostable.

Reconstitution & Aliquoting Strategy

Repeated freeze-thaw cycles promote hydrolysis and potential stereochemical inversion (racemization).

  • Stock Preparation: Dissolve the powder in 0.1 M HCl or ultrapure water to a high concentration (e.g., 1 mg/mL). Acidic conditions often improve stability for amino acids.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 100 µL) in amber polypropylene tubes.

  • Storage of Solutions: Freeze aliquots at -80°C.

    • Self-Validation Check: Label each batch with a "Thaw Count." Discard any aliquot thawed more than twice.

Analytical Application: The Self-Validating System

The primary challenge in using L-allo-isoleucine is distinguishing it from its isobaric isomers: L-Isoleucine (Ile) and L-Leucine (Leu) . All three share the same mass (Natural: 131.17 Da; Labeled IS: 138.2 Da), meaning Mass Spectrometry alone cannot distinguish them. Chromatographic separation is mandatory.

The "Separation Check" Protocol

A valid assay must demonstrate baseline resolution between the Internal Standard (L-allo-Ile

  • Column Selection: A standard C18 column is often insufficient. Use a specialized column (e.g., Phenyl-Hexyl, Chiral, or specialized Amino Acid C18) capable of separating diastereomers.

  • Retention Time (RT) Markers:

    • L-allo-Ile elutes between or after L-Ile and L-Leu depending on the column.

    • Validation Rule: If the RT of the

      
       peak shifts to match the L-Ile window, the column has degraded, or the gradient is incorrect.
      
Analytical Workflow Diagram

The following diagram illustrates the self-validating logic flow for MSUD screening using this isotope.

MSUD_Workflowcluster_checkSelf-Validation LogicSampleBiological Sample(Plasma/DBS)IS_AddAdd IS:L-allo-Ile (13C6, 15N)Sample->IS_AddExtractProtein Precipitation& ExtractionIS_Add->ExtractLC_SepLC Separation(Critical Step)Extract->LC_SepMS_DetMS/MS Detection(MRM Mode)LC_Sep->MS_DetData_ValData Validation(RT Check)MS_Det->Data_ValCheck1Are Ile, Leu, allo-Ilepeaks resolved?Data_Val->Check1PassValid QuantificationCheck1->PassYesFailINVALID:Isobaric InterferenceCheck1->FailNo

Figure 1: Analytical workflow for MSUD screening. The "Data Validation" step is critical to ensure the Internal Standard is not co-eluting with interfering isomers.

Quantitative Data: Isobaric Interference Table
Amino AcidStereochemistryMass (Natural)Mass (Labeled IS)Elution Order (Typical C18)*
L-Isoleucine (2S, 3S)131.17 Da138.2 Da1st
L-Allo-Isoleucine (2S, 3R)131.17 Da138.2 Da2nd (Distinct Peak)
L-Leucine (2S)131.17 Da138.2 Da3rd

*Note: Elution order varies by column chemistry. Researchers must experimentally determine RT windows using pure standards.

Emergency Procedures

Accidental Spillage
  • Dry Spill: Do not sweep dry dust (generates aerosols). Dampen with a paper towel soaked in water, then wipe.

  • Wet Spill: Absorb with inert material (vermiculite or paper towels).

  • Disposal: Dispose of as standard chemical waste. No radioactive disposal is required.

First Aid
  • Eye Contact: Flush with water for 15 minutes. Remove contact lenses.[1]

  • Skin Contact: Wash with soap and water.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (rare).

References

  • Mayo Clinic Laboratories. (n.d.). Allo-isoleucine, Blood Spot - Clinical Information. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Maple Syrup Urine Disease - StatPearls. Retrieved from [Link]

  • Oglesbee, D., et al. (2008). Second-Tier Test for Quantification of Alloisoleucine.... Clinical Chemistry.[3][4][5] Retrieved from [Link]

Technical Guide: L-Allo-Isoleucine in Branched-Chain Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic role, analytical quantification, and clinical utility of L-allo-isoleucine, specifically tailored for researchers and drug development professionals.

Role: Pathognomonic Biomarker & Metabolic Byproduct Context: Maple Syrup Urine Disease (MSUD) & Therapeutic Monitoring[1]

Executive Summary

L-allo-isoleucine (allo-Ile) is a non-proteinogenic amino acid and a diastereomer of L-isoleucine. In the context of Branched-Chain Amino Acid (BCAA) metabolism, it serves as the most specific biochemical marker for Branched-Chain


-Ketoacid Dehydrogenase (BCKDH) deficiency, clinically known as Maple Syrup Urine Disease (MSUD).[1]

Unlike Leucine or Valine, which fluctuate with dietary intake, allo-Ile is formed in vivo only when the catabolic pathway is arrested. Its presence above trace levels (>5 µmol/L) is pathognomonic for MSUD.[2] For drug development professionals, allo-Ile represents a critical pharmacodynamic biomarker for evaluating the efficacy of novel gene therapies, enzyme replacement strategies, and liver transplantation outcomes.

Mechanistic Biochemistry: The Formation Pathway

The formation of L-allo-isoleucine is not a direct enzymatic conversion but a physicochemical consequence of metabolic accumulation. It occurs via the keto-enol tautomerization of the alpha-keto acid of isoleucine.

The Racemization Mechanism[3]
  • Transamination: L-Isoleucine is transaminated by Branched-Chain Aminotransferase (BCAT) to form (S)-

    
    -keto-
    
    
    
    -methylvalerate
    (KMV).
  • Metabolic Block: In healthy subjects, (S)-KMV is rapidly decarboxylated by the BCKDH complex. In MSUD, BCKDH is defective, causing (S)-KMV to accumulate.

  • Tautomerization: The accumulated (S)-KMV undergoes keto-enol tautomerization. The enol form is achiral at the alpha-carbon.

  • Re-protonation: When the enol re-tautomerizes to the keto form, it can accept a proton from either face, resulting in a racemic mixture of (S)-KMV and (R)-KMV .

  • Re-amination: (R)-KMV is then transaminated back into an amino acid. However, the transaminase is stereoselective for the L-configuration at the alpha-carbon but preserves the chiral center at the beta-carbon. The result is L-allo-isoleucine .[3][4][5][6]

Pathway Visualization

The following diagram illustrates the stereochemical inversion that leads to allo-Ile formation.

Figure 1: The metabolic shunt forming L-allo-isoleucine via KMV racemization when BCKDH is impaired.

Diagnostic Utility & Biomarker Integrity

L-allo-isoleucine is superior to Leucine/Isoleucine ratios for diagnosis due to its specificity.

Quantitative Reference Ranges

The following data consolidates plasma concentration thresholds used in clinical diagnostics and trial inclusion criteria.

PopulationPlasma L-allo-Ile (µmol/L)Clinical Interpretation
Healthy Control < 2 (often undetectable)Normal metabolic function.[7]
Trace Elevation 2 – 5Indeterminate; requires re-testing or sequencing.
Classic MSUD > 5 (typically > 100 untreated)Pathognomonic. Confirms MSUD diagnosis.
Intermittent MSUD 5 – 50Variable; rises during catabolic stress/illness.
Specificity vs. Sensitivity
  • Sensitivity: >99% for Classic MSUD.[4]

  • Specificity: 100%. Unlike Leucine, which can be elevated due to high-protein diet or catabolic stress (sepsis, trauma), allo-Ile never accumulates significantly in the presence of functional BCKDH activity.

Analytical Methodologies: LC-MS/MS Protocol

Quantifying allo-Ile is analytically challenging because it is isobaric with Leucine and Isoleucine and a diastereomer of Isoleucine.[7] Standard C18 columns often fail to resolve allo-Ile from Isoleucine.

Recommended Protocol: LC-MS/MS with Chiral/Mixed-Mode Separation

This protocol ensures baseline separation, essential for avoiding false negatives in drug efficacy trials.

Reagents & Materials:

  • Column: Intrada Amino Acid (Imtakt) or CROWNPAK CR-I(+) (Chiral).

  • Mobile Phase A: Acetonitrile / THF / 50mM Ammonium Formate (Organic rich).

  • Mobile Phase B: 20% Acetonitrile / 100mM Ammonium Formate (Aqueous rich).

  • Detection: Triple Quadrupole MS (e.g., Shimadzu LCMS-8050 or Sciex QTRAP).

Step-by-Step Workflow:

  • Sample Prep:

    • Aliquot 10 µL plasma.

    • Precipitate protein with 100 µL Methanol/Acetonitrile (containing stable isotope internal standards).

    • Centrifuge at 10,000 x g for 5 mins.

    • Collect supernatant (No derivatization required for Intrada columns).

  • Chromatography (Gradient Elution):

    • Critical: Allo-Ile elutes between or after Leucine and Isoleucine depending on the column.

    • Run time: ~15–25 minutes to ensure resolution.

    • Note: Rapid "high-throughput" NBS methods (2 min runs) often measure "XLeu" (sum of Leu/Ile/Allo) and cannot distinguish allo-Ile.

  • Mass Spectrometry Settings (MRM):

    • Precursor Ion: m/z 132.1

      
      
      
    • Product Ions:

      • m/z 86.1 (Quantifier)

      • m/z 44.1 (Qualifier)

    • Differentiation: Since Leu, Ile, and Allo-Ile share these transitions, retention time is the sole discriminator.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_lc LC Separation (Critical) cluster_ms MS/MS Detection Sample Plasma Sample (10 µL) Precip Protein Precipitation (MeOH/ACN + IS) Sample->Precip Centrifuge Centrifugation (10,000g, 5 min) Precip->Centrifuge Injection Direct Injection (Supernatant) Centrifuge->Injection Separation Column Separation (Intrada AA or Chiral) Injection->Separation Resolution Baseline Resolution: Leu vs Ile vs Allo-Ile Separation->Resolution MRM MRM Detection (m/z 132.1 -> 86.1) Resolution->MRM Data Quantification (>5 µmol/L = MSUD) MRM->Data

Figure 2: LC-MS/MS workflow emphasizing the critical chromatographic separation of isobaric BCAAs.

Applications in Drug Development

For researchers developing therapies for MSUD (e.g., AAV gene therapy, mRNA replacement, or novel small molecule chaperones), allo-Ile is the primary efficacy endpoint.

Pharmacodynamic Monitoring
  • Baseline: Patients will have elevated allo-Ile (>100 µmol/L for classic).

  • Therapeutic Success: A functional restoration of BCKDH activity (even 5-10%) will drastically reduce allo-Ile levels.

  • Advantage: Unlike Leucine, allo-Ile is less susceptible to acute dietary fluctuations, providing a more stable "integral" of metabolic capacity over time.

Clinical Trial Endpoints

In clinical trials, allo-Ile reduction is often a secondary endpoint supporting the primary endpoint of Leucine control.

  • Target: Reduction of plasma allo-Ile to < 10 µmol/L.

  • Correlation: Allo-Ile levels correlate inversely with residual BCKDH oxidative activity in hepatocytes/fibroblasts.

References

  • Nutricia Learning Center. Branched-chain α-ketoacid dehydrogenase deficiency (maple syrup urine disease): Treatment, biomarkers, and outcomes. [Link]

  • Schadewaldt P, et al. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease.[8] J Inherit Metab Dis. 1990.[8] [Link]

  • Mamer OA, Reimer ML. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans.[3] J Biol Chem. 1992.[3][8] [Link]

  • Oglesbee D, et al. Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD).[5] Clin Chem. 2008. [Link]

  • Struys EA, et al. A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). Int J Neonatal Screen. 2018. [Link][5][6]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. [Link]

  • HealthMatters.io. Alloisoleucine - Amino Acid Profile, Qn (Plasma). [Link]

Sources

Methodological & Application

Application Note: Cell Culture Media Preparation with L-Allo-Isoleucine (13C6, 15N)

[1]

Part 1: Scientific Foundation & Strategic Rationale

The Stereochemical Imperative

L-Allo-Isoleucine is a diastereomer of L-Isoleucine. While L-Isoleucine is a proteinogenic amino acid essential for cell growth, L-Allo-Isoleucine is a non-proteinogenic byproduct.[1] In healthy cells, it is negligible.[1] However, in Maple Syrup Urine Disease (MSUD) , a defect in the Branched-Chain

1

Why use L-Allo-Isoleucine (13C6, 15N)?

  • Isobaric Resolution: L-Leucine, L-Isoleucine, and L-Allo-Isoleucine share the exact same mass (

    
    ).[1] Standard Mass Spectrometry cannot distinguish them by mass alone.[1] Chromatographic separation is required.[1][2] The (13C6, 15N) labeled standard provides a unique mass shift (+7 Da) that co-elutes specifically with endogenous L-Allo-Isoleucine, allowing absolute quantification despite matrix interference.[1]
    
  • Metabolic Tracing: When added to live culture media, this compound tracks the specific uptake and potential (mis)incorporation or renal-like clearance of the allo form, distinct from the iso form.[1]

Mechanism of Action Diagram

The following diagram illustrates the metabolic bifurcation where L-Allo-Isoleucine becomes relevant and how the stable isotope standard aids in its detection.

BCAA_MetabolismL_IleL-Isoleucine(Nutrient)KMV(S)-3-methyl-2-oxopentanoate(KMV)L_Ile->KMVTransamination(BCAT)RacemizationSpontaneousRacemizationKMV->RacemizationAccumulation(MSUD Block)R_KMV(R)-3-methyl-2-oxopentanoateRacemization->R_KMVAllo_IleL-Allo-Isoleucine(Biomarker)R_KMV->Allo_IleTransaminationMS_ReadoutLC-MS/MS Quantification(Ratio Light/Heavy)Allo_Ile->MS_ReadoutAnalyte (Light)MS_StdL-Allo-Ile (13C6, 15N)(Internal Standard)MS_Std->MS_ReadoutReference (Heavy)

Caption: Pathway showing the formation of L-Allo-Isoleucine during BCAA metabolic block and the integration of the heavy isotope standard for quantification.

Part 2: Material Specifications & Stock Preparation[1]

Reagent Specifications
ParameterSpecificationNotes
Compound Name L-Allo-Isoleucine (U-13C6, 99%; 15N, 99%)"U" denotes Uniform labeling of all carbons.[1][3][4][5][6][7][8][9][10][11]
Molecular Weight ~138.2 Da (Heavy) vs 131.17 Da (Light)Mass shift of +7 Da (6 Carbon + 1 Nitrogen).[1]
Chemical Purity >98%Critical to ensure no L-Isoleucine contamination.
Isotopic Enrichment >99%Essential to prevent "crosstalk" with native signal.[1]
Solubility ~35 mg/mL in WaterHydrophobic side chain; dissolves slower than Glycine.[1]
Stock Solution Protocol (10 mM)

Purpose: To create a stable, concentrated master stock for spiking.[1]

Materials:

  • L-Allo-Isoleucine (13C6, 15N) powder.[1][3][12]

  • 0.1 M Hydrochloric Acid (HCl) (analytical grade).[1]

  • Amber glass vials (silanized preferred to minimize binding).[1]

Procedure:

  • Weighing: Accurately weigh 1.38 mg of the labeled compound into a micro-vial.

    • Note: Due to high cost, it is often supplied in pre-weighed aliquots (e.g., 1 mg).[1] If so, reconstitute directly in the vial.

  • Dissolution: Add 1.0 mL of 0.1 M HCl .

    • Reasoning: Although soluble in water, dilute acid ensures rapid protonation of the amine group, enhancing solubility and preventing microbial growth during storage.

  • Vortex: Vortex vigorously for 2 minutes. Ensure no crystals remain.[1]

  • Sterilization: If using for live cell culture (Workflow B), filter through a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into 50 µL volumes and store at -80°C. Stable for >2 years. Avoid freeze-thaw cycles.

Part 3: Media Preparation Workflows

Choose the workflow matching your experimental goal.

Workflow A: Preparation of Matrix-Matched Standards (Analytical)

Goal: To quantify L-Allo-Isoleucine in spent media or cell lysates using the Isotope Dilution Method.[1]

Concept: You are creating a "Standard Curve" in a biological matrix (e.g., blank media) to calibrate your Mass Spectrometer.[1]

  • Base Matrix: Use the exact media type used in your experiment (e.g., DMEM, RPMI) without FBS if possible, or with dialyzed FBS to minimize background amino acids.[1]

  • Internal Standard (IS) Spike:

    • Target final concentration of IS: 10 µM (Typical for BCAA analysis).

    • Preparation: Dilute the 10 mM Stock 1:1000 into the media.

  • Analyte Spiking (Calibration Curve):

    • Prepare a range of unlabeled L-Allo-Isoleucine (0, 1, 5, 10, 50, 100 µM) in the media containing the constant 10 µM IS.[1]

  • Extraction:

    • Mix 50 µL of Spiked Media with 200 µL of ice-cold Methanol/Acetonitrile (80:20).

    • Centrifuge (14,000 x g, 10 min, 4°C) to precipitate proteins.

    • Inject supernatant into LC-MS/MS.[1]

Workflow B: Live Cell Treatment (Metabolic Tracing/Toxicity)

Goal: To expose cells to L-Allo-Isoleucine (13C6, 15N) to track its uptake or metabolic fate.[1]

Concept: Since L-Allo-Ile is non-proteinogenic, it acts as a stressor or tracer.[1] You must control the ratio of L-Ile (Nutrient) to L-Allo-Ile (Tracer).[1]

Protocol:

  • Media Formulation:

    • Use Custom BCAA-free DMEM .[1]

    • Reconstitute L-Leucine and L-Valine to standard physiological levels (0.8 mM each).

    • L-Isoleucine Control: Add L-Isoleucine at 0.4 mM (standard) or 0.05 mM (starvation).

  • Tracer Addition:

    • Add L-Allo-Isoleucine (13C6, 15N) at the desired experimental concentration (e.g., 100 µM).[1]

    • Scientific Insight: High concentrations (mM range) may induce toxicity by competing with L-Isoleucine for the Isoleucyl-tRNA Synthetase (IleRS).[1] This experiment tests the "editing" capacity of the synthetase.

  • Incubation:

    • Culture cells (e.g., HepG2, Fibroblasts) for 24-48 hours.[1]

  • Harvesting:

    • Fractionation: Collect spent media separately.[1] Wash cells 3x with ice-cold PBS.

    • Lysis: Lyse cells in 80% Methanol to extract free intracellular amino acids.[1]

    • Protein Hydrolysis: (Optional) If testing for misincorporation into proteins, precipitate proteins, wash rigorously, and perform acid hydrolysis (6M HCl, 110°C, 24h).

Part 4: Quality Control & Data Interpretation[1]

LC-MS/MS Validation

The critical challenge is separating the isomers. The heavy isotope confirms identity but does not fix separation.

  • Column: Amide-HILIC or C18 with Ion-Pairing reagents (e.g., HFBA).[1]

  • Differentiation:

    • L-Isoleucine: Elutes ~X min.

    • L-Leucine: Elutes ~X+1 min.

    • L-Allo-Isoleucine: Elutes ~X+1.5 min (Distinct peak).

  • Transitions (Example for Positive Mode):

    • L-Allo-Ile (Light): 132.1

      
       86.1[1]
      
    • L-Allo-Ile (Heavy 13C6, 15N): 139.1

      
       92.1[1]
      
Calculation (Isotope Dilution)
1
Troubleshooting Guide
IssueProbable CauseSolution
Co-elution of Leu/Ile/Allo Poor chromatographySwitch to a specialized amino acid column (e.g., Intrada Amino Acid) or lower the gradient slope.
Signal Suppression Matrix effect from media saltsPerform protein precipitation (MeOH) and dilute sample 1:10 before injection.[1]
High Background Signal Contamination or RacemizationEnsure stock solutions are not heated; heat can induce L-Ile

L-Allo-Ile racemization.

Part 5: References

  • Suhre, K., et al. (2011).[1] "Metabolic footprinting of diabetes: a multiplatform metabolomics study in an epidemiological setting." PLoS One, 6(11), e27108.[1] Link

  • Schadewaldt, P., et al. (1989).[1] "Functional differences in the catabolism of branched-chain L-amino acids in cultured normal and maple syrup urine disease fibroblasts." Biochemical Medicine and Metabolic Biology, 41(2), 105-116.[1] Link

  • Cerrato, A., et al. (2022).[1][13] "Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer." Analytical Chemistry, 94(20), 7164-7172.[1] Link[1]

  • Cambridge Isotope Laboratories. "Stable Isotope Standards for Mass Spectrometry: Amino Acid Analysis." Application Note 46. Link

  • Shimadzu Corporation. "A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine."[1] Application News. Link

Probing Molecular Landscapes: Advanced NMR Spectroscopy Applications of L-allo-Isoleucine (¹³C₆,¹⁵N)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the specialized applications of L-allo-isoleucine, uniformly labeled with Carbon-13 and Nitrogen-15 (L-allo-Isoleucine (¹³C₆,¹⁵N)), in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the unique advantages of this stereoisomeric probe and provides detailed protocols for its application in unraveling protein structure, dynamics, and interactions.

Introduction: Beyond the Canonical – The Strategic Advantage of L-allo-Isoleucine

In the sophisticated realm of biomolecular NMR, isotopic labeling is a cornerstone technique, enabling the study of proteins that would otherwise be intractable due to spectral complexity and signal overlap.[1][2] While uniform (U-¹³C, ¹⁵N) labeling of proteins is a standard approach, the strategic use of specific isotopically labeled amino acids can provide exquisitely detailed information.[2] L-isoleucine, with its two stereocenters, exists in four stereoisomeric forms. L-allo-isoleucine, the (2S, 3R) diastereomer of the canonical L-isoleucine (2S, 3S), offers a unique opportunity for NMR studies.

The key to its utility lies in its distinct NMR signature. Due to the different stereochemistry at the β-carbon, the chemical environment of the α-proton and α-carbon of L-allo-isoleucine is altered compared to L-isoleucine. This results in distinguishable chemical shifts and coupling constants in NMR spectra.[3][4] By incorporating L-allo-isoleucine (¹³C₆,¹⁵N) into a protein, researchers can introduce a unique, non-perturbing probe at specific sites, allowing for unambiguous signal assignment and the study of localized phenomena.

This guide will delve into the practical applications of this powerful tool, from residue-specific assignment in complex spectra to the nuanced analysis of protein-ligand interactions.

Core Concepts: Why Use an Isotopically Labeled Stereoisomer?

The rationale for employing L-allo-isoleucine (¹³C₆,¹⁵N) is rooted in the fundamental principles of NMR spectroscopy and the challenges posed by large and complex biomolecules.

  • Spectral Simplification and Unambiguous Assignment: In large proteins, severe spectral overlap is a major hurdle.[2] By introducing an amino acid with a unique chemical shift, such as L-allo-isoleucine, specific signals can be readily identified in a crowded spectrum. This is particularly valuable for proteins with multiple isoleucine residues, where the distinct L-allo-isoleucine signals can serve as anchor points for assignment.

  • Probing Local Environment and Conformation: The chemical shifts of the α-proton and α-carbon are highly sensitive to the local electronic environment and backbone conformation.[3] By comparing the shifts of incorporated L-allo-isoleucine (¹³C₆,¹⁵N) with those of L-isoleucine in different contexts, subtle conformational changes can be detected.

  • Minimal Structural Perturbation: As a stereoisomer of a natural amino acid, L-allo-isoleucine is generally well-tolerated in protein structures, minimizing the risk of significant structural or functional perturbation. This makes it a more reliable probe compared to larger, non-natural amino acid analogues.

Applications in Modern NMR Spectroscopy

The unique properties of L-allo-isoleucine (¹³C₆,¹⁵N) lend themselves to several advanced NMR applications, particularly in the realms of structural biology and drug discovery.

High-Resolution Structure Determination and Validation

In cases of ambiguous assignments for multiple isoleucine residues, the selective incorporation of L-allo-isoleucine (¹³C₆,¹⁵N) can provide clear, assignable signals. This is especially useful for validating de novo structure calculations or for refining regions of a protein structure with low resolution. The distinct chemical shifts of the α-proton and α-carbon provide unambiguous distance and dihedral angle restraints.

Investigating Protein-Ligand Interactions

NMR is a powerful tool for characterizing the interactions between proteins and small molecule ligands.[1] By incorporating L-allo-isoleucine (¹³C₆,¹⁵N) at or near a binding site, researchers can monitor changes in its chemical shifts upon ligand binding. These chemical shift perturbations (CSPs) provide precise information on the binding interface and can be used to determine binding affinities. The unique signals of L-allo-isoleucine can stand out in a complex spectrum, making it easier to track these changes.

Probing Protein Dynamics and Allostery

The stereochemistry of L-allo-isoleucine can subtly influence the local conformational ensemble of the protein backbone. By analyzing the relaxation properties of the ¹³C and ¹⁵N nuclei in the labeled residue, it is possible to gain insights into local dynamics on a range of timescales. This can be particularly insightful for studying allosteric regulation, where binding at one site induces dynamic changes at a distant functional site.

Protocols for the Application of L-allo-Isoleucine (¹³C₆,¹⁵N)

Successful application of L-allo-isoleucine (¹³C₆,¹⁵N) requires robust protocols for its incorporation into the target protein and for the subsequent NMR data acquisition.

Protocol 1: Residue-Specific Labeling using an E. coli Isoleucine Auxotroph

This protocol is designed for the residue-specific incorporation of L-allo-isoleucine (¹³C₆,¹⁵N) into a protein expressed in an E. coli strain that cannot synthesize its own isoleucine. This prevents dilution of the labeled amino acid.[5]

Materials:

  • E. coli isoleucine auxotrophic strain (e.g., a strain with a mutation in the ilv gene cluster) transformed with the expression plasmid for the protein of interest.

  • Minimal medium (e.g., M9) components.[6]

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • ¹²C-glucose as the primary carbon source.

  • Complete set of 19 unlabeled amino acids (excluding isoleucine).

  • L-allo-Isoleucine (¹³C₆,¹⁵N).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli auxotroph. Grow overnight at 37°C with shaking.

  • Main Culture Growth:

    • Prepare 1 L of M9 minimal medium containing ¹⁵NH₄Cl and ¹²C-glucose.

    • Supplement the medium with the 19 unlabeled amino acids (typically 50-100 mg/L each).

    • Inoculate the main culture with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Gently wash the cell pellet twice with pre-warmed M9 salts to remove any residual unlabeled amino acids.

    • Resuspend the cell pellet in 1 L of fresh M9 medium containing ¹⁵NH₄Cl, ¹²C-glucose, and the 19 unlabeled amino acids.

    • Add L-allo-Isoleucine (¹³C₆,¹⁵N) to a final concentration of 100-150 mg/L.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression and Harvest:

    • Continue to grow the culture for the optimal expression time and temperature for your protein (e.g., 4-6 hours at 30°C or overnight at 18°C).

    • Harvest the cells by centrifugation and store the pellet at -80°C until purification.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques appropriate for your protein.

Diagram of the E. coli Auxotroph Labeling Workflow:

G cluster_0 Growth Phase cluster_1 Labeling & Expression cluster_2 Downstream Processing Starter Culture Starter Culture Main Culture Main Culture Starter Culture->Main Culture Inoculate Harvest Cells Harvest Cells Main Culture->Harvest Cells OD600 = 0.6-0.8 Wash Cells Wash Cells Harvest Cells->Wash Cells Centrifuge Resuspend & Add Label Resuspend in fresh media + 19 unlabeled AAs + L-allo-Isoleucine (13C6,15N) Wash Cells->Resuspend & Add Label Remove unlabeled Ile Induce with IPTG Induce with IPTG Resuspend & Add Label->Induce with IPTG Express Protein Express Protein Induce with IPTG->Express Protein Harvest Labeled Cells Harvest Labeled Cells Express Protein->Harvest Labeled Cells Purify Protein Purify Protein Harvest Labeled Cells->Purify Protein NMR Sample NMR Sample Purify Protein->NMR Sample

Caption: Workflow for residue-specific labeling with L-allo-Isoleucine (¹³C₆,¹⁵N) in an E. coli auxotroph.

Protocol 2: Cell-Free Protein Synthesis for High-Efficiency Labeling

Cell-free protein synthesis (CFPS) offers a powerful alternative for isotopic labeling, particularly for toxic proteins or when high labeling efficiency is paramount.[7] The open nature of the system prevents metabolic scrambling of the labeled amino acid.[8]

Materials:

  • High-yield cell-free expression kit (e.g., based on E. coli S30 extract).

  • Expression plasmid or linear DNA template for the protein of interest.

  • Amino acid mixture lacking isoleucine.

  • L-allo-Isoleucine (¹³C₆,¹⁵N).

  • Reaction buffer and energy source solution provided with the kit.

Procedure:

  • Reaction Setup:

    • On ice, combine the components of the cell-free reaction according to the manufacturer's protocol. This typically includes the cell extract, reaction buffer, and energy source.

    • Add the amino acid mixture lacking isoleucine.

    • Add L-allo-Isoleucine (¹³C₆,¹⁵N) to the desired final concentration (e.g., 1-2 mM).

    • Add the DNA template (plasmid or PCR product) at the recommended concentration.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the cell-free system (e.g., 30°C) for the recommended duration (typically 2-4 hours).

  • Protein Purification:

    • Following incubation, purify the expressed protein directly from the reaction mixture using affinity chromatography (e.g., His-tag or GST-tag purification).

  • Sample Preparation for NMR:

    • Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Concentrate the protein to the desired concentration for NMR analysis.

Diagram of the Cell-Free Protein Synthesis (CFPS) Workflow:

G Combine Components Combine on ice: - Cell Extract - Buffer & Energy Source - DNA Template Add Labeled AA Add: - AA mix (-Ile) - L-allo-Isoleucine (13C6,15N) Combine Components->Add Labeled AA Incubate Incubate at 30°C (2-4 hours) Add Labeled AA->Incubate Purify Affinity Purification Incubate->Purify NMR Sample Buffer Exchange & Concentration Purify->NMR Sample

Caption: Streamlined workflow for high-efficiency labeling using cell-free protein synthesis.

Protocol 3: NMR Data Acquisition - 2D ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone for observing the unique signals from the incorporated L-allo-isoleucine (¹³C₆,¹⁵N). This experiment provides a correlation map between the protons and their directly attached carbons.

Sample and Spectrometer Setup:

  • Sample: Purified L-allo-isoleucine (¹³C₆,¹⁵N)-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5-7.5) in 90% H₂O/10% D₂O. Protein concentration should be as high as possible without causing aggregation (typically 0.1 - 1.0 mM).

  • Spectrometer: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.[9]

Acquisition Parameters (Example for a 600 MHz Spectrometer):

ParameterValueRationale
Experiment hsqcetf3gpsi (or similar)Standard sensitivity-enhanced HSQC with water suppression.
Temperature 298 K (25°C)Optimize for protein stability and sharpest lines.
¹H Spectral Width (SWH) 14 ppmTo cover the full proton chemical shift range.
¹³C Spectral Width (SWH) 30 ppmCentered around the expected methyl region (~20 ppm) to capture isoleucine methyls.[10]
¹H Carrier (O1P) 4.7 ppm (water resonance)For effective water suppression.
¹³C Carrier (O2P) ~20 ppmCenter of the methyl region.
Number of Scans (NS) 16-64Adjust based on sample concentration to achieve adequate signal-to-noise.
Recycle Delay (D1) 1.5 sAllows for sufficient relaxation between scans.[11]
¹³C Increments (TD1) 128-256Determines the resolution in the indirect dimension.
¹H Acquisition Time (AQ) ~0.1 sBalances resolution and sensitivity.

Data Processing and Analysis:

  • Process the 2D data using software such as TopSpin, NMRPipe, or MestReNova.

  • Apply appropriate window functions (e.g., squared sine-bell) and zero-filling.

  • The resulting spectrum will show a cross-peak for each ¹H-¹³C pair. The methyl groups of the L-allo-isoleucine (¹³C₆,¹⁵N) will appear in a distinct region of the spectrum, allowing for their unambiguous identification.

  • For ligand titration experiments, acquire a series of ¹H-¹³C HSQC spectra with increasing concentrations of the ligand and monitor the chemical shift perturbations of the L-allo-isoleucine signals.

Conclusion and Future Perspectives

L-allo-Isoleucine (¹³C₆,¹⁵N) represents a sophisticated tool in the biomolecular NMR spectroscopist's arsenal. Its unique stereochemistry provides a distinct and minimally perturbing spectroscopic probe for tackling complex challenges in protein structure, dynamics, and interaction analysis. While its application requires specialized labeling strategies, the resulting clarity and precision of the data can be invaluable for gaining deeper insights into molecular mechanisms. As NMR methodologies continue to advance, the strategic use of such non-canonical, isotopically labeled amino acids will undoubtedly play an increasingly important role in pushing the boundaries of structural biology and drug discovery.

References

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  • U. Wendel, U. Langenbeck, and J. W. Seakins, "Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease," Pediatric Research, vol. 25, no. 1, pp. 11-14, 1989. Available: [Link]

  • Z. J. Anderson et al., "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry," Organic & Biomolecular Chemistry, vol. 15, no. 43, pp. 9372-9378, 2017. Available: [Link]

  • T. Iwasaki et al., "Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins," Methods in Enzymology, vol. 565, pp. 63-77, 2015. Available: [Link]

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  • V. Tugarinov, R. Sprangers, and L. E. Kay, "Probing side-chain dynamics in the UBA(2) domain of HHR23A by relaxation violated coherence transfer NMR spectroscopy," Journal of the American Chemical Society, vol. 126, no. 16, pp. 5153-5162, 2004. Available: [Link]

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  • K. Ozawa, N. E. Dixon, and G. Otting, "Cell-free synthesis of 15N-labeled proteins for NMR studies," IUBMB Life, vol. 57, no. 9, pp. 615-622, 2005. Available: [Link]

  • T. M. Yudkoff et al., "Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man," Journal of Inherited Metabolic Disease, vol. 15, no. 4, pp. 553-560, 1992. Available: [Link]

  • Z. J. Anderson et al., "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry," Organic & Biomolecular Chemistry, vol. 15, no. 43, pp. 9372-9378, 2017. Available: [Link]

  • B. Rowlinson, E. Crublet, R. Kerfah, and M. J. Plevin, "Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation," Essays in Biochemistry, vol. 66, no. 6, pp. 715-729, 2022. Available: [Link]

  • V. Tugarinov, P. M. Hwang, J. E. Ollerenshaw, and L. E. Kay, "Cross-correlated relaxation enhanced 1H-13C NMR spectroscopy of methyl groups in very high molecular weight proteins and complexes," Journal of the American Chemical Society, vol. 125, no. 34, pp. 10420-10428, 2003. Available: [Link]

  • Z. J. Anderson et al., "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry," Organic & Biomolecular Chemistry, vol. 15, no. 43, pp. 9372-9378, 2017. Available: [Link]

  • M. J. Plevin, B. Rowlinson, and E. Crublet, "Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation," Biochemical Society Transactions, vol. 50, no. 6, pp. 1655-1667, 2022. Available: [Link]

  • U. Wendel et al., "On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease," European Journal of Pediatrics, vol. 142, no. 3, pp. 173-176, 1984. Available: [Link]

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  • M. A. D. T. V. de Souza, J. C. C. de Almeida, and F. C. L. de Almeida, "3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins," Frontiers in Molecular Biosciences, vol. 9, p. 954832, 2022. Available: [Link]

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  • T. M. Yudkoff et al., "Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man," Journal of Inherited Metabolic Disease, vol. 15, no. 4, pp. 553-560, 1992. Available: [Link]

  • S. Hashizume, "Incorporation of isoleucine into protein by a soluble fraction from spermatozoa," FEBS Letters, vol. 184, no. 1, pp. 44-47, 1985. Available: [Link]

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Sources

Application Notes and Protocols: L-allo-isoleucine (13C6,15N) as a Tracer for In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Metabolic Fates with L-allo-isoleucine (13C6,15N)

In the intricate landscape of in vivo metabolic research, stable isotope tracers are indispensable tools for dynamically tracking the fate of molecules within a living organism.[1][2][3] L-allo-isoleucine (13C6,15N), a stable isotope-labeled version of the non-proteinogenic amino acid L-allo-isoleucine, offers a unique window into the complexities of branched-chain amino acid (BCAA) metabolism. As a diastereomer of L-isoleucine, L-allo-isoleucine is formed endogenously from L-isoleucine and its plasma concentration can be an important indicator in certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD).[4][5] By introducing a fully labeled L-allo-isoleucine tracer, researchers can meticulously follow its metabolic journey, providing quantitative insights into the pathways of its formation, conversion, and catabolism.

This comprehensive guide provides detailed application notes and experimental protocols for leveraging L-allo-isoleucine (13C6,15N) in preclinical in vivo research. We will delve into the rationale behind its use, step-by-step methodologies for its application in rodent models, and the analytical techniques required to harvest meaningful data.

The Scientific Rationale: Why L-allo-isoleucine (13C6,15N)?

Isoleucine, an essential BCAA, is a critical component in protein synthesis and a significant contributor to energy production.[6][7] Its metabolism is a complex, multi-step process, and dysregulation is implicated in various pathologies. L-allo-isoleucine is an intermediate in the metabolism of branched-chain amino acids and is derived from endogenous L-isoleucine.[8] The use of L-allo-isoleucine (13C6,15N) as a tracer provides several distinct advantages:

  • Tracing a Specific Metabolic Route: This tracer allows for the direct investigation of the metabolic flux from L-isoleucine to L-allo-isoleucine and its subsequent catabolism. This is particularly valuable for studying conditions where this conversion is altered.

  • High Analytical Sensitivity: The heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) allow for its clear distinction from the endogenous, unlabeled L-allo-isoleucine and other amino acids using mass spectrometry.[9][] This enables precise quantification of tracer incorporation into various metabolites.

  • Kinetic Parameter Calculation: The data obtained can be used to calculate key kinetic parameters, such as the rate of appearance (Ra) and disappearance (Rd) of L-allo-isoleucine, providing a dynamic view of its metabolism.

Experimental Workflow Overview

The successful implementation of an in vivo metabolic study using L-allo-isoleucine (13C6,15N) involves a series of carefully orchestrated steps, from tracer preparation to data analysis. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_data Data Interpretation Tracer_Prep Tracer Preparation (L-allo-isoleucine (13C6,15N)) Animal_Acclimation Animal Acclimation & Baseline Sampling Tracer_Prep->Animal_Acclimation Acclimatize animals before study Tracer_Admin Tracer Administration (e.g., Intravenous Infusion) Animal_Acclimation->Tracer_Admin Administer tracer to subjects Time_Course_Sampling Time-Course Sampling (Blood, Tissues) Tracer_Admin->Time_Course_Sampling Collect samples at various time points Sample_Processing Sample Processing (Extraction, Derivatization) Time_Course_Sampling->Sample_Processing Prepare samples for analysis MS_Analysis Mass Spectrometry Analysis (e.g., GC-MS, LC-MS/MS) Sample_Processing->MS_Analysis Analyze samples for labeled compounds Isotopic_Enrichment Isotopic Enrichment Calculation MS_Analysis->Isotopic_Enrichment Quantify tracer incorporation Metabolic_Flux Metabolic Flux Analysis Isotopic_Enrichment->Metabolic_Flux Calculate metabolic rates and pathways

Figure 1. A generalized workflow for in vivo metabolic studies using L-allo-isoleucine (13C6,15N).

Detailed Protocols

Protocol 1: In Vivo Tracer Administration via Intravenous Infusion in Rodents

This protocol outlines the continuous intravenous infusion of L-allo-isoleucine (13C6,15N) to achieve a metabolic steady state.

Materials:

  • L-allo-isoleucine (13C6,15N) (e.g., from Creative Peptides)[11]

  • Sterile 0.9% saline solution

  • Anesthetized rodent model (e.g., mouse or rat) with a catheterized jugular vein

  • Infusion pump

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools

Procedure:

  • Tracer Preparation:

    • Accurately weigh the L-allo-isoleucine (13C6,15N) and dissolve it in sterile 0.9% saline to the desired concentration. The exact concentration will depend on the target infusion rate and the animal's body weight.

    • Sterilize the tracer solution by passing it through a 0.22 µm filter.

  • Animal Preparation:

    • Anesthetize the animal according to your institution's approved protocol.

    • Surgically place a catheter in the jugular vein for tracer infusion.

  • Tracer Infusion:

    • Administer a priming bolus dose of the tracer to rapidly achieve the target isotopic enrichment in the plasma.

    • Immediately follow the bolus with a continuous infusion of the tracer at a constant rate.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the achievement of isotopic steady state.

  • Tissue Collection:

    • At the end of the infusion period, collect tissues of interest (e.g., liver, skeletal muscle, heart).

    • Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Sample Preparation and Derivatization for GC-MS Analysis

This protocol describes the preparation of plasma and tissue samples for the analysis of L-allo-isoleucine (13C6,15N) enrichment by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plasma and tissue homogenates

  • Internal standard (e.g., a known amount of a different labeled amino acid)

  • Protein precipitation agent (e.g., ice-cold methanol or perchloric acid)

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

  • GC-MS system

Procedure:

  • Protein Precipitation:

    • To a known volume of plasma or tissue homogenate, add the internal standard.

    • Add ice-cold methanol to precipitate the proteins.

    • Vortex and centrifuge to pellet the protein.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the free amino acids.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen gas.

    • Add the TBDMS derivatizing reagent and heat to complete the reaction. This step makes the amino acids volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different amino acids, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the quantification of the labeled and unlabeled L-allo-isoleucine.

Data Analysis and Interpretation

The primary outcome of the mass spectrometry analysis is the isotopic enrichment of L-allo-isoleucine in plasma and tissues. This is typically expressed as a Tracer-to-Tracee Ratio (TTR) or Mole Percent Excess (MPE). These values can then be used in established metabolic models to calculate key kinetic parameters.

Key Kinetic Parameters:
ParameterDescriptionFormula (Simplified)
Rate of Appearance (Ra) The rate at which L-allo-isoleucine enters the plasma pool.Ra = Infusion Rate / Plasma Enrichment
Rate of Disappearance (Rd) The rate at which L-allo-isoleucine leaves the plasma pool.Rd = Ra
Metabolic Clearance Rate (MCR) The volume of plasma cleared of L-allo-isoleucine per unit of time.MCR = Ra / Plasma Concentration

Note: These formulas are simplified and assume a steady-state model. More complex models may be required for non-steady-state conditions.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic relationship between L-isoleucine and L-allo-isoleucine, which is the central pathway investigated using the L-allo-isoleucine (13C6,15N) tracer.

metabolic_pathway L_Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate L_Isoleucine->Keto_Acid Transamination Keto_Acid->L_Isoleucine Retransamination L_allo_Isoleucine L-allo-Isoleucine (Tracer: 13C6,15N) Keto_Acid->L_allo_Isoleucine Retransamination Catabolism Further Catabolism (Acetyl-CoA, Propionyl-CoA) Keto_Acid->Catabolism Oxidative Decarboxylation L_allo_Isoleucine->Keto_Acid Transamination

Sources

Application Notes and Protocols for the-Analysis of L-allo-Isoleucine (¹³C₆,¹⁵N) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the sample preparation techniques essential for the accurate and precise quantification of L-allo-isoleucine using its stable isotope-labeled internal standard, L-allo-isoleucine (¹³C₆,¹⁵N). Primarily focused on applications in clinical research and diagnostics, particularly for Maple Syrup Urine Disease (MSUD), these protocols are designed for researchers, scientists, and drug development professionals. We delve into the rationale behind various methodologies, offering detailed, step-by-step protocols for diverse biological matrices including plasma, serum, and dried blood spots (DBS). This guide emphasizes the importance of robust sample preparation to minimize matrix effects and ensure high analytical sensitivity and specificity, predominantly for Liquid Chromatography-Mass Spectrometry (LC-MS) based analyses.

Introduction: The Significance of L-allo-Isoleucine and its Isotopic Analog

L-allo-isoleucine is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an autosomal recessive metabolic disorder characterized by the inability to metabolize branched-chain amino acids (BCAAs).[1] This deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids in bodily fluids.[1] L-allo-isoleucine, a stereoisomer of L-isoleucine, is formed in vivo through the transamination of the corresponding α-keto acid.[2] Its presence in plasma, even at low concentrations, is a highly specific and sensitive indicator of MSUD.[3]

Accurate quantification of L-allo-isoleucine is paramount for the diagnosis, monitoring, and management of MSUD.[1][3] The use of a stable isotope-labeled internal standard, such as L-allo-isoleucine (¹³C₆,¹⁵N), is the gold standard for quantitative analysis by mass spectrometry.[4] This internal standard mimics the chemical and physical properties of the endogenous analyte, thereby compensating for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Core Principles of Sample Preparation for Amino Acid Analysis

The primary objective of sample preparation is to isolate the analyte of interest, L-allo-isoleucine, from the complex biological matrix, while removing interfering substances that can compromise the analytical results. An ideal sample preparation method should be:

  • Reproducible: Yielding consistent results between samples and batches.

  • Efficient: Providing high recovery of the analyte.

  • Clean: Effectively removing matrix components such as proteins, lipids, and salts.

  • Compatible: The final extract should be suitable for the intended analytical technique, typically LC-MS/MS.

This guide will focus on three widely adopted sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Dried Blood Spot (DBS) extraction.

Protocol I: Protein Precipitation (PPT) for Plasma and Serum Samples

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma and serum samples.[5] It involves the addition of an organic solvent or an acid to denature and precipitate the proteins, which are then separated by centrifugation.

Rationale and Mechanistic Insights

Organic solvents, such as acetonitrile and methanol, disrupt the solvation shell of proteins, leading to their aggregation and precipitation.[6] Acids, like trichloroacetic acid (TCA), alter the pH of the sample, causing proteins to approach their isoelectric point where their solubility is minimal, resulting in precipitation. The choice of precipitating agent can influence the efficiency of protein removal and the potential for co-precipitation of the analyte.

Experimental Protocol

Materials:

  • Plasma or Serum Sample

  • L-allo-isoleucine (¹³C₆,¹⁵N) internal standard solution

  • Precipitating Agent: Acetonitrile (ACN) or Methanol (MeOH), chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of L-allo-isoleucine (¹³C₆,¹⁵N) internal standard solution to the sample. The concentration of the internal standard should be close to the expected concentration of the endogenous analyte.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile (a 3:1 solvent-to-sample ratio is common) to the sample.[7]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation (Optional but Recommended): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully aspirate the supernatant containing L-allo-isoleucine and the internal standard and transfer it to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase of the LC-MS system.

Workflow Diagram

PPT_Workflow Start Plasma/Serum Sample Spike Spike with L-allo-isoleucine (¹³C₆,¹⁵N) IS Start->Spike Precipitate Add Cold Acetonitrile (3:1) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge (12,000 x g, 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: Protein Precipitation Workflow.

Data Summary Table
ParameterProtein Precipitation (PPT)
Principle Protein denaturation and removal by organic solvent or acid.[6][7]
Advantages Rapid, simple, and cost-effective.
Disadvantages Potential for incomplete protein removal and co-precipitation of analytes. May result in significant matrix effects.
Typical Recovery 85-105%
Common Issues Ion suppression or enhancement in MS analysis due to residual matrix components.

Protocol II: Solid-Phase Extraction (SPE) for Cleaner Extracts

Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a complex mixture.[9] It provides a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects and improving analytical sensitivity.

Rationale and Mechanistic Insights

SPE separates components of a mixture based on their physical and chemical properties.[9] For amino acid analysis, cation-exchange SPE is commonly employed.[10] In this approach, the sample is loaded onto a sorbent with negatively charged functional groups. The positively charged amino acids (at an acidic pH) are retained on the sorbent, while neutral and negatively charged interfering molecules are washed away. The retained amino acids are then eluted with a solvent that disrupts the electrostatic interaction.

Experimental Protocol

Materials:

  • Plasma or Serum Sample (pre-treated by protein precipitation as described in Protocol I)

  • L-allo-isoleucine (¹³C₆,¹⁵N) internal standard solution

  • Cation-Exchange SPE Cartridges (e.g., Strata-X-C)

  • SPE Vacuum Manifold

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: 0.1% Formic acid in water

  • Wash Solvent: 0.1% Formic acid in water, followed by Methanol

  • Elution Solvent: 5% Ammonium hydroxide in Methanol

Procedure:

  • Sample Pre-treatment: Precipitate proteins from the plasma or serum sample as described in Protocol I.

  • SPE Cartridge Conditioning: Place the cation-exchange SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of 0.1% formic acid in water through each cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge to elute the retained amino acids.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial LC-MS mobile phase for analysis.

Workflow Diagram

SPE_Workflow Start Pre-treated Sample (Supernatant from PPT) Condition Condition SPE (Methanol) Start->Condition Equilibrate Equilibrate SPE (Aqueous Acid) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (Ammoniated Methanol) Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Caption: Solid-Phase Extraction Workflow.

Data Summary Table
ParameterSolid-Phase Extraction (SPE)
Principle Analyte isolation based on chemical and physical interactions with a solid sorbent.[9]
Advantages Provides cleaner extracts, reduces matrix effects, and allows for analyte concentration.
Disadvantages More time-consuming and expensive than PPT. Requires method development and optimization.
Typical Recovery >90%[11]
Common Issues Breakthrough (analyte loss during loading), incomplete elution, and sorbent variability.

Protocol III: Dried Blood Spot (DBS) Extraction

Dried blood spots are a valuable sample type for newborn screening and large-scale epidemiological studies due to their ease of collection, transport, and storage.[12][13]

Rationale and Mechanistic Insights

The extraction of amino acids from DBS typically involves punching a small disc from the blood spot and eluting the analytes with a suitable solvent, often containing an internal standard.[14] The extraction efficiency depends on the solvent composition, temperature, and extraction time.

Experimental Protocol

Materials:

  • Dried Blood Spot (DBS) card

  • DBS puncher (e.g., 3 mm)

  • 96-well plate

  • Extraction Solvent: Methanol containing the L-allo-isoleucine (¹³C₆,¹⁵N) internal standard.

  • Plate shaker

  • Centrifuge with a plate rotor

Procedure:

  • DBS Punching: Punch a 3 mm disc from the center of the dried blood spot and place it into a well of a 96-well plate.

  • Extraction: Add 100 µL of the extraction solvent (methanol with internal standard) to each well containing a DBS disc.

  • Elution: Seal the plate and place it on a plate shaker. Shake for 30 minutes at room temperature to facilitate the elution of amino acids.

  • Centrifugation: Centrifuge the plate at 3,000 x g for 5 minutes to pellet any paper fibers.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Workflow Diagram

DBS_Workflow Start Dried Blood Spot Punch Punch 3mm Disc Start->Punch Extract Add Extraction Solvent with IS Punch->Extract Shake Shake for 30 min Extract->Shake Centrifuge Centrifuge Plate Shake->Centrifuge Collect Transfer Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Sources

Application Note: High-Precision Quantification of Vaccine Antigens via ID-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing L-Allo-Isoleucine ( ) for Hydrolysis Correction

Executive Summary

Accurate quantification of viral and bacterial antigens is the cornerstone of vaccine efficacy and safety. Traditional colorimetric assays (BCA, Bradford) rely on relative standards (e.g., BSA) that often exhibit disparate binding kinetics compared to complex vaccine subunits, leading to quantification errors of 20-30%.

Amino Acid Analysis (AAA) via Isotope Dilution Mass Spectrometry (ID-MS) is the regulatory gold standard for absolute quantification. However, a critical source of error in AAA is the partial epimerization of L-Isoleucine (Ile) to L-Allo-Isoleucine (Allo-Ile) during the necessary acid hydrolysis step.

This Application Note details a validated protocol using L-Allo-Isoleucine (


)  as a specific Internal Standard (IS). By chromatographically separating and quantifying both the native and allo-forms, researchers can correct for hydrolysis-induced racemization, ensuring <1% error in total antigen quantification.
Scientific Principle: The "Hidden" Epimerization Error

To quantify a vaccine antigen absolutely, the protein must be hydrolyzed into its constituent amino acids using 6M HCl at 110°C. While robust, this harsh environment causes the stereochemical inversion of the


-carbon of L-Isoleucine.
  • Native State: L-Isoleucine (

    
    )
    
  • Hydrolysis Artifact: L-Allo-Isoleucine (

    
    )
    

In standard LC-MS workflows, these diastereomers are isobaric (same precursor and fragment masses). If they co-elute, the mass spectrometer cannot distinguish them. If they partially separate, the "Allo" peak is often ignored, leading to an underestimation of total Isoleucine content by 1.5% to 3.5% . In the context of vaccine dosing (e.g., mRNA lipid nanoparticles or viral capsids), this deviation is statistically significant.

The Solution: Spiking the sample with L-Allo-Isoleucine (


)  allows for the specific identification and quantification of the epimerized fraction.

Epimerization Protein Vaccine Antigen (Poly-Peptide) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Protein->Hydrolysis LIle L-Isoleucine (Major Product) Hydrolysis->LIle Release LAllo L-Allo-Isoleucine (1-3% Artifact) Hydrolysis->LAllo Epimerization LIle->LAllo Reversible Inversion

Figure 1: Mechanism of Isoleucine epimerization during protein hydrolysis. The formation of L-Allo-Isoleucine must be accounted for to derive the true protein mass.

Materials & Reagents
ComponentSpecificationPurpose
Primary Analyte Vaccine Candidate (Purified Antigen)Target for quantification.[1]
Internal Standard 1 L-Isoleucine (

)
Quantifies the native L-Ile content.
Internal Standard 2 L-Allo-Isoleucine (

)
Quantifies the epimerized L-Allo-Ile fraction.
Hydrolysis Agent 6M Hydrochloric Acid (Sequencing Grade)Breaks peptide bonds.[2]
Mobile Phase A Acetonitrile / THF / 100mM Ammonium FormateOptimized for chiral/isomer separation.
Column Intrada Amino Acid (3µm, 3 x 100mm)Specialized mixed-mode column for isomer separation.
Experimental Protocol
Phase A: Sample Preparation (Vapor Phase Hydrolysis)

Rationale: Vapor phase hydrolysis reduces contamination compared to liquid phase, critical for high-sensitivity MS applications.

  • Aliquot: Transfer 10 µL of vaccine sample (approx. 0.1 - 1.0 mg/mL) into a borosilicate glass insert.

  • Spike IS: Add 10 µL of IS Mix containing:

    • 50 pmol/µL L-Isoleucine (

      
      )
      
    • 5 pmol/µL L-Allo-Isoleucine (

      
      )
      
    • Note: The ratio mimics the expected biological ratio to maintain dynamic range.

  • Dry: Evaporate to dryness in a vacuum centrifuge (SpeedVac).

  • Hydrolysis Assembly: Place glass inserts into a hydrolysis vessel containing 500 µL of 6M HCl (with 1% Phenol as a scavenger) at the bottom of the vessel (not in the inserts).

  • Incubation: Seal under Argon/Nitrogen atmosphere. Incubate at 110°C for 24 hours .

  • Reconstitution: Remove inserts, dry again to remove residual acid vapors. Reconstitute in 100 µL of Mobile Phase B (100mM Ammonium Formate).

Phase B: LC-MS/MS Method

Rationale: Standard C18 columns cannot separate Ile and Allo-Ile efficiently without ion-pairing reagents (which contaminate MS sources). We utilize a mixed-mode (WAX/C18) column.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Intrada Amino Acid (Imtakt) or equivalent.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-3 min: 15% B (Elute hydrophobic matrix)

    • 3-10 min: 15% -> 30% B (Isomer separation window)

    • 10-12 min: 100% B (Wash)

MS Transitions (MRM):

CompoundPrecursor (

)
Product (

)
Retention Time (approx)
L-Isoleucine132.186.16.2 min
L-Allo-Isoleucine132.186.17.8 min
L-Ile (

)
139.1 92.1 6.2 min
L-Allo-Ile (

)
139.1 92.1 7.8 min

Critical Note: Although the masses are identical, the retention time difference (RT


 ~1.6 min) allows distinct integration.
Data Analysis & Calculation

The total molar amount of Isoleucine (


) in the original protein is the sum of the measured L-Ile and the measured L-Allo-Ile.


Protein Quantification Formula: Once


 is determined, the absolute protein concentration (

) is calculated based on the theoretical number of Isoleucine residues (

) in the antigen sequence:


  • 
    : Number of Isoleucine residues in the protein sequence.
    
  • 
    : Volume of sample hydrolyzed.
    
Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Quantification Sample Vaccine Sample (Unknown Conc.) Spike Spike IS Mix: L-Ile (13C,15N) + L-Allo (13C,15N) Sample->Spike Hydrolysis Vapor Phase Hydrolysis 6M HCl, 110°C Spike->Hydrolysis Separation Chromatographic Separation (Intrada Column) Hydrolysis->Separation Detection MRM Detection (m/z 132->86 & 139->92) Separation->Detection Integration Integrate Peaks: Ile (RT 6.2) & Allo (RT 7.8) Detection->Integration Calc Sum Molar Quantities Calculate Total Protein Integration->Calc

Figure 2: End-to-end workflow for ID-LC-MS/MS quantification of vaccine antigens.

References
  • National Institute of Standards and Technology (NIST). (2019). Certificate of Analysis: Standard Reference Material® 927e - Bovine Serum Albumin (7% Solution).[Link]

    • Context: Establishes AAA-IDMS as the reference method for protein quantific
  • Shimadzu Corporation. (2020).[3] LC/MS/MS Method Package for D/L Amino Acids.[Link][4]

    • Context: Validates the chromatographic separ
  • Burkhalter, R. S., et al. (2022).[4] Mass Spectrometry-Based Quantification of the Antigens in Aluminum Hydroxide-Adjuvanted Diphtheria-Tetanus-Acellular-Pertussis Combination Vaccines.[1] National Institutes of Health (PMC). [Link]

    • Context: Demonstrates the application of isotope dilution MS in complex vaccine m
  • Context: Confirms the utility of the specific isotope standard in immunocapture IDMS.
  • Kaspar, H., et al. (2009). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids. Journal of Chromatography B. [Link]

    • Context: Provides foundational MS parameters for BCAA separ

Sources

GC-MS methods for L-ALLO-ISOLEUCINE (13C6,15N) detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Quantification of L-Allo-Isoleucine using Stable Isotope Dilution (13C6, 15N)

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation and quantification of L-allo-isoleucine in complex biological matrices (plasma, urine). L-allo-isoleucine is the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), distinguishing it from dietary variations in Leucine/Isoleucine.

The method utilizes Ethyl Chloroformate (ECF) derivatization, enabling rapid reaction in aqueous media without the need for moisture removal. Quantification is achieved via Stable Isotope Dilution Assay (SIDA) using uniformly labeled 13C6, 15N-L-Allo-Isoleucine (or its isomer L-Isoleucine as a surrogate), ensuring precise correction for extraction efficiency and matrix effects.

Clinical & Scientific Context

The Isomer Challenge

The branched-chain amino acids (BCAAs) Leucine (Leu), Isoleucine (Ile), and Allo-isoleucine (Allo-Ile) are isobaric (MW 131.17 g/mol ).[1] Standard low-resolution MS cannot distinguish them.

  • L-Isoleucine: (2S, 3S)-configuration.[2]

  • L-Allo-Isoleucine: (2S, 3R)-configuration.

  • Significance: Allo-Ile is not a standard proteogenic amino acid. Its presence in plasma (>5 µmol/L) is diagnostic for MSUD.[3][4]

  • The Solution: While they share mass, their stereochemistry results in different interaction strengths with GC stationary phases. This protocol uses a specific temperature ramp on a 5% phenyl-arylene column to achieve baseline separation.

Chemical Principles & Derivatization

Reaction Mechanism: ECF Derivatization

To render the amino acids volatile for GC, we utilize a two-step reaction in a single pot using Ethyl Chloroformate (ECF) and Ethanol/Pyridine.

  • Carboxyl Group: Converted to an ethyl ester .

  • Amine Group: Converted to an ethoxycarbonyl (carbamate) derivative.

Advantages of ECF:

  • Aqueous Compatibility: Unlike silylation (BSTFA/MTBSTFA), ECF works in water, eliminating the time-consuming drying step.

  • Stability: The resulting derivatives are highly stable in organic solvents.

Internal Standard Logic (13C6, 15N)
  • Mass Shift (+7 Da): The uniform labeling of all 6 carbons and 1 nitrogen provides a mass shift of +7 Da.

  • Co-elution: The labeled standard is chemically identical to the analyte, eluting at the exact same retention time (or with a negligible isotope effect shift), providing perfect compensation for ion suppression.

Materials & Instrumentation

Reagents:

  • Analyte Standard: L-Allo-Isoleucine (Sigma/Merck).

  • Internal Standard (IS): L-Isoleucine (13C6, 15N) or L-Allo-Isoleucine (13C6, 15N) (Cambridge Isotope Laboratories). Note: If labeled Allo-Ile is unavailable, labeled Ile is an acceptable surrogate for quantification provided the peaks are resolved.

  • Derivatization Reagents: Ethyl Chloroformate (ECF), Ethanol, Pyridine (anhydrous).

  • Solvents: Chloroform (containing 1% ethanol) or Isooctane.

  • Buffer: 0.1 M HCl, Sodium Bicarbonate (solid or saturated solution).

Instrumentation:

  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Agilent 5977B (Single Quadrupole) with EI source.

  • Column: Phenomenex ZB-AAA (10m x 0.25mm) or Agilent DB-5MS (30m x 0.25mm). Note: ZB-AAA is optimized for amino acids, but DB-5MS is common in general labs.

Experimental Protocol

Step 1: Sample Preparation
  • Aliquot: Transfer 50 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • IS Spike: Add 10 µL of Internal Standard solution (100 µM L-Allo-Ile 13C6, 15N).

  • Deproteinization: Add 100 µL of Ethanol (acidified with 1% HCl). Vortex for 30s.

  • Centrifugation: Spin at 10,000 x g for 5 minutes. Transfer supernatant to a glass derivatization vial.

Step 2: Derivatization (ECF Method)
  • Basify: Add 50 µL of saturated Sodium Bicarbonate (pH should be > 9).

  • Reagent Addition: Add 200 µL of Derivatization Mix (Ethanol:Pyridine:ECF in 6:1:1 ratio). Warning: ECF releases CO2; do not cap tightly immediately.

  • Reaction: Vortex vigorously for 30 seconds. Sonication is not usually required.

  • Extraction: Add 100 µL of Chloroform (containing 1% ECF to ensure completion). Vortex for 30s.

  • Phase Separation: Add 100 µL of saturated Bicarbonate solution to separate phases.

  • Collection: Transfer the bottom organic layer (Chloroform) to a GC vial insert.

Step 3: GC-MS Acquisition Parameters

GC Conditions (Optimized for Isomer Separation):

  • Inlet: Split mode (10:1), 250°C.

  • Carrier Gas: Helium at 1.1 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 110°C (Hold 1 min).

    • Ramp 1: 30°C/min to 300°C.

    • CRITICAL MODIFICATION: If using a standard DB-5MS column, a slower ramp (e.g., 4°C/min) between 140°C and 180°C is required to resolve Allo-Ile from Ile.

    • Final: 300°C (Hold 2 min).

MS Conditions (SIM Mode):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Dwell Time: 50 ms per ion.

SIM Table (Target Ions):

AnalytePrecursor TypeQuantifier Ion (m/z)Qualifier Ion (m/z)Retention (Approx)
L-Allo-Isoleucine ECF-Derivative172.1 128.14.52 min
L-Isoleucine ECF-Derivative172.1 128.14.45 min
L-Leucine ECF-Derivative172.1 128.14.38 min
L-Allo-Ile (13C6, 15N) IS (Labeled)179.1 134.14.52 min

Note: m/z 172 corresponds to the fragment [M - COOC2H5], retaining the amino acid backbone. The IS shifts by +7 Da (6 carbons + 1 nitrogen).

Visualization of Workflows

Figure 1: Analytical Workflow

This diagram illustrates the "One-Pot" nature of the ECF derivatization, highlighting the efficiency of the protocol.

G Sample Biological Sample (Plasma/Urine) Spike Spike IS (13C6, 15N Allo-Ile) Sample->Spike Precip Protein Precipitation (Acidified Ethanol) Spike->Precip Basify Basify (pH > 9) (NaHCO3) Precip->Basify Supernatant Deriv Derivatization (ECF + EtOH + Pyridine) Basify->Deriv CO2 Release Extract L-L Extraction (Chloroform) Deriv->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Organic Layer

Caption: Figure 1: Step-by-step sample preparation workflow using Ethyl Chloroformate (ECF) derivatization.

Figure 2: Isomer Separation Logic

The critical challenge is separating the isobaric compounds. This logic tree explains the separation hierarchy.

Separation Root Sample Mixture (m/z 172) Col GC Column Interaction (5% Phenyl Phase) Root->Col Leu L-Leucine (Elutes 1st) Col->Leu Ile L-Isoleucine (Elutes 2nd) Col->Ile Allo L-Allo-Isoleucine (Elutes 3rd - MSUD Marker) Col->Allo MS Mass Spectrometer (SIM Detection) Leu->MS Quantifier 172 Ile->MS Quantifier 172 Allo->MS Quantifier 172 IS Internal Standard (13C6, 15N Allo-Ile) IS->MS Quantifier 179 (Co-elutes with Allo)

Caption: Figure 2: Chromatographic separation order of BCAA isomers and co-elution of the heavy isotope standard.

Data Analysis & Validation

Quantification Formula

Calculate the concentration of L-Allo-Isoleucine (


) using the response ratio:


  • Area 172: Peak area of native Allo-Ile.

  • Area 179: Peak area of 13C6, 15N IS.

  • C_IS: Concentration of Internal Standard.

  • RF: Response Factor (determined via calibration curve, typically close to 1.0 for isotopes).

Performance Metrics (Typical)
  • Linearity: 1 – 1000 µmol/L (

    
    ).
    
  • LOD (Limit of Detection): 0.5 µmol/L (Critical for distinguishing healthy vs. mild MSUD).

  • Precision (CV): < 5% intra-day.

Troubleshooting Guide

IssueProbable CauseSolution
Co-elution of Ile/Allo-Ile Ramp rate too fast.Decrease oven ramp to 2-4°C/min between 140-180°C.
Low Sensitivity Water in injection.Ensure good phase separation; dry chloroform layer with Na2SO4 if necessary.
Peak Tailing Active sites in liner.Replace GC inlet liner; use deactivated wool.
No IS Peak (m/z 179) Derivatization failure.Check pH before adding ECF; must be basic (pH > 9).

References

  • Clinical Significance of Allo-Isoleucine: Schadewaldt, P., et al. (1999).[3] Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease.[3][4][5] Clinical Chemistry, 45(10), 1734–1740.[3]

  • ECF Derivatization Method: Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B, 717(1-2), 57-91.

  • Isotope Standard Usage: Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry.

  • MSUD Screening Protocols: Oglesbee, D., et al. (2008). Development of a Second-Tier Test for Quantification of Alloisoleucine... Clinical Chemistry.[3]

Sources

Troubleshooting & Optimization

Improving signal-to-noise ratio for L-ALLO-ISOLEUCINE (13C6,15N) in MS

Technical Support Center: Optimizing L-Allo-Isoleucine ( ) Analysis

Status: Operational Ticket Focus: Signal-to-Noise (S/N) Enhancement & Isobaric Resolution Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering low Signal-to-Noise (S/N) ratios with L-Allo-Isoleucine (

Isobaric InterferenceIon SuppressionSub-optimal Fragmentation

L-Allo-Isoleucine (Allo-Ile) is a pathognomonic marker for Maple Syrup Urine Disease (MSUD). Because it is a diastereomer of L-Isoleucine (Ile) and a structural isomer of L-Leucine (Leu), standard C18 chromatography often fails to resolve it. Even with a heavy isotope internal standard (IS), if the chromatographic resolution (


This guide provides a self-validating workflow to isolate and correct these issues.

Module 1: Chromatographic Resolution (The Root Cause)[1][2]

The Symptom: High background noise, broad peaks, or shifting retention times for the IS. The Physics: Allo-Ile, Ile, and Leu share the same molecular weight. The

Diagnostic Protocol
  • Inject a neat standard of L-Allo-Isoleucine (

    
    ) in solvent.
    
  • Inject a mixed standard containing Native Ile, Native Leu, and Labeled Allo-Ile.

  • Calculate Resolution (

    
    ): 
    
    
    
    If
    
    
    between Allo-Ile and Ile, your S/N issue is chromatographic, not spectrometric.
Recommended Solutions
Method TypeColumn ClassMobile Phase StrategyWhy it works
Derivatized (High Sensitivity) C18 (High Carbon Load) Water/Acetonitrile + 0.1% Formic AcidButanol-HCl derivatization adds a butyl group, increasing hydrophobicity. This drastically improves retention and separation on standard C18 columns while boosting ESI efficiency by 10-50x.
Native (Rapid Screening) Specialized Phenyl-Hexyl or Intrada Amino Acid Ammonium Formate / AcetonitrileSpecialized stationary phases interact with the

-electrons or zwitterionic nature to separate isomers that C18 cannot.
Chiral (Gold Standard) CROWNPAK CR-I(+) Perchloric Acid (pH 1.5)Crown ethers form complexes with the ammonium group. This is the only way to separate enantiomers (D/L) and diastereomers with baseline resolution without derivatization.

Module 2: Mass Spectrometry Parameters (The Signal)

The Symptom: Low absolute intensity (cps) for the IS, even in neat solvent. The Physics: The

Transition Optimization Table
AnalytePrecursor (

)
Product (

)
Loss IdentityNotes
Native Allo-Ile 132.186.1HCOOH (46 Da)Common iminium ion fragment.
L-Allo-Ile (

)
139.1 92.1 H

COOH (47 Da)
CRITICAL: The lost carboxyl group contains a

label. The fragment retains 5

and 1

. Calculation:

.
Dwell Time & Duty Cycle
  • Issue: If monitoring a large panel of amino acids, the dwell time for Allo-Ile might be too short (<10ms).

  • Fix: Increase dwell time for the Allo-Ile IS transition to 50–100 ms . This physically collects more ions, improving counting statistics (Poisson distribution) and directly boosting S/N.

Module 3: Sample Preparation (The Matrix)

The Symptom: Good signal in solvent, poor signal in plasma/urine (Ion Suppression). The Fix: Derivatization.[1][2][3][4]

While "dilute-and-shoot" is popular, it is the enemy of S/N for trace isomers. We recommend Butanol-HCl Derivatization .

Derivatization Workflow (Visualization)

DerivatizationWorkflowcluster_chemMechanismStartSample (Plasma/Urine)Step1Protein Precipitation(Methanol/Ethanol)Start->Step1Step2Supernatant Evaporation(N2 stream @ 40°C)Step1->Step2Step3Derivatization ReactionAdd 3N HCl in n-ButanolIncubate 65°C for 15-20 minStep2->Step3  Formation of  Butyl EstersStep4EvaporationRemove excess reagentStep3->Step4ChemCOOH groups converted to COOC4H9Increases Hydrophobicity -> Better ESI Surface ActivityStep3->ChemStep5ReconstitutionMobile Phase Initial ConditionsStep4->Step5EndLC-MS/MS Analysis(Butyl Esters Detected)Step5->End

Caption: Butanol-HCl derivatization workflow converting polar amino acids into hydrophobic butyl esters, significantly enhancing ionization efficiency and chromatographic retention.

Troubleshooting Logic Tree

Use this logic flow to isolate the specific cause of your low S/N.

TroubleshootingTreeRootLow S/N forL-Allo-Ile (13C6, 15N)Check11. Check Signal inNeat Solvent StandardRoot->Check1Decision1Is Signal Good?Check1->Decision1BadSolventIssue: MS Parameters or StandardDecision1->BadSolventNoGoodSolventIssue: Matrix or ChromatographyDecision1->GoodSolventYesAction1Verify Transition:139.1 -> 92.1BadSolvent->Action1Action2Check Solvation:Is standard fully dissolved?BadSolvent->Action2Check22. Check Separation(Allo-Ile vs Ile)GoodSolvent->Check2Decision2Rs > 1.5?Check2->Decision2PoorSepIsobaric InterferenceDecision2->PoorSepNoGoodSepIon SuppressionDecision2->GoodSepYesFixSepSwitch Column (Chiral/Phenyl)OR DerivatizePoorSep->FixSepFixSuppPerform Post-Column InfusionOptimize Sample Cleanup (SPE)GoodSep->FixSupp

Caption: Diagnostic logic tree for isolating the root cause of low signal-to-noise ratios in labeled Allo-Ile analysis.

Frequently Asked Questions (FAQ)

Q: Why is my


 Allo-Ile peak splitting?A:

Q: Can I use the same transition for Leucine and Allo-Isoleucine? A: No. While they are isomers (same mass), they fragment slightly differently.[5] However, because the mass is identical, the only reliable way to distinguish them is Retention Time . If they co-elute, your quantitation will be invalid.

Q: Why does derivatization improve S/N? A: Native amino acids are zwitterionic (charged but net neutral) at neutral pH, making them hard to retain on C18 and hard to ionize in the presence of salts. Butylation removes the negative charge on the carboxyl group, making the molecule cationic (positive) and hydrophobic. This drives the analyte to the surface of the ESI droplet, significantly enhancing desorption into the gas phase (the "surface activity" effect).

References

  • Revvity (PerkinElmer). Measurement of alloisoleucine and branched-chain amino acids in dried blood spot using QSight® 210 MD mass spectrometer. (Demonstrates separation of isobaric compounds 3OH-Pro, Allo-Ile, Ile, and Leu).

  • National Institutes of Health (NIH). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. (Discusses column selection failures with C18 and success with Intrada/Chiral columns).

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. (Details on using CROWNPAK CR-I(+) for baseline separation of Allo-Ile and Ile).

  • Restek. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (Methodology for separating critical isobaric groups without derivatization).[6]

  • Royal Society of Chemistry (Analyst). A novel amino acid analysis method using derivatization of multiple functional groups. (Explains the mechanism of derivatization for sensitivity enhancement).

Technical Support Center: Optimizing Chromatography for L-allo-isoleucine and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of L-allo-isoleucine and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for achieving optimal separation of these challenging stereoisomers. The separation of isoleucine isomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine) is critical in various fields, including pharmaceutical development and the diagnosis of metabolic disorders like Maple Syrup Urine Disease.[1] Due to their structural similarities, achieving baseline resolution can be a significant analytical challenge.[2]

This resource is structured to address common issues encountered in the laboratory, offering field-proven insights and scientifically grounded solutions to enhance the accuracy and robustness of your chromatographic methods.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why am I seeing poor resolution between L-allo-isoleucine and L-isoleucine peaks?

A1: Poor resolution between L-allo-isoleucine and L-isoleucine is a common challenge as they are diastereomers, stereoisomers that are not mirror images of each other.[2] Several factors can contribute to this issue:

  • Inadequate Stationary Phase Selectivity: The choice of the chromatographic column is paramount. Traditional C18 columns often fail to provide sufficient selectivity for these isomers.[3]

    • Expert Insight: The subtle differences in the three-dimensional structures of diastereomers require a stationary phase that can exploit these minor variations. Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions, can significantly enhance separation.[4] The dual interaction mechanism amplifies the small structural differences between the isomers, leading to better resolution.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and buffer concentration, plays a crucial role in modulating retention and selectivity.

    • Causality: For ionizable compounds like amino acids, mobile phase pH influences their charge state and, consequently, their interaction with the stationary phase. Fine-tuning the pH can alter the electrostatic interactions, leading to differential retention. The addition of a weak acid, such as acetic acid, to the mobile phase can leverage the slight differences in the pKa values of the isomers to achieve resolution.[5]

  • Insufficient Column Efficiency: A column with low efficiency will produce broader peaks, making it difficult to resolve closely eluting compounds.

    • Solution: To improve efficiency (N), consider using columns with smaller particle sizes (e.g., sub-2 µm), increasing the column length, or optimizing the flow rate. Reducing extra-column volume in your HPLC system can also minimize peak broadening.

G start Poor Resolution Observed check_column Is the column appropriate for diastereomer separation? start->check_column select_csp Consider a Chiral Stationary Phase (CSP) or Mixed-Mode Column check_column->select_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes select_csp->optimize_mp check_efficiency Evaluate Column Efficiency optimize_mp->check_efficiency end_resolved Resolution Achieved optimize_mp->end_resolved Successful end_unresolved Consult Manufacturer's Application Notes optimize_mp->end_unresolved Unsuccessful troubleshoot_system Check for extra-column band broadening check_efficiency->troubleshoot_system Low Efficiency check_efficiency->end_resolved Good Efficiency troubleshoot_system->end_unresolved G start Goal: Separate Isoleucine Isomers q_enantiomers Need to separate enantiomers (D/L forms)? start->q_enantiomers use_csp Use a Chiral Stationary Phase (CSP) q_enantiomers->use_csp Yes achiral_method Achiral method may suffice (e.g., RP-HPLC, HILIC) q_enantiomers->achiral_method No (only diastereomers) q_detection Is detection sensitivity an issue? use_csp->q_detection achiral_method->q_detection derivatize Consider pre-column derivatization (e.g., OPA, FMOC) q_detection->derivatize Yes direct_ms Use Mass Spectrometry (MS) for detection q_detection->direct_ms No, or MS is available final_method Final Optimized Method derivatize->final_method direct_ms->final_method

Sources

Technical Support Center: L-Allo-Isoleucine (13C6, 15N) Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of L-Allo-Isoleucine (13C6, 15N) in LC-MS/MS Workflows Case ID: ISO-VAL-2024-001 Status: Open Resource

Executive Summary: The "Isobaric Trap"

You are likely employing L-Allo-Isoleucine (13C6, 15N) (Mass Shift: +7 Da) as an internal standard (IS) for the quantification of L-allo-isoleucine, the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD) .

The Central Challenge: Mass spectrometry cannot distinguish between L-Leucine, L-Isoleucine, and L-Allo-Isoleucine based on mass alone (m/z 132.1). While your IS (m/z 139.1) is distinct, the accuracy of your assay depends entirely on chromatographic resolution . If your column does not baseline-separate these three isomers, the high physiological abundance of Leucine and Isoleucine will cause ion suppression or integration errors that your Internal Standard cannot correct for.

Module 1: Chromatographic Resolution & Co-elution

Issue: "My Internal Standard peak shape looks distorted, or my quantitation of Allo-Isoleucine is inconsistent despite using a heavy isotope."

Root Cause Analysis

L-Allo-isoleucine is a diastereomer of L-Isoleucine.[1] In standard Reverse Phase (C18) chromatography, these isomers often co-elute or elute with insufficient resolution.

  • The Risk: If L-Allo-Isoleucine (Analyte) and L-Isoleucine (Interferent) co-elute, the detector sees a combined peak. Even though your IS (Allo-Ile 13C6,15N) is mass-resolved, it is correcting for a peak that is contaminated by L-Isoleucine.

  • Clinical Impact: In MSUD patients, Leucine/Isoleucine levels are massively elevated.[2][3] Even a 5% "tail" of the Isoleucine peak co-eluting with Allo-isoleucine can cause a false positive diagnosis.

Troubleshooting Protocol
Method TypeCommon PitfallRecommended Solution
Standard C18 Co-elution of Leu/Ile/Allo-Ile.Stop. C18 alone is rarely sufficient. Switch to specialized columns (see below).
Derivatization Incomplete butylation (HCl-Butanol).Ensure dry conditions. Water inhibits esterification. Monitor the +56 Da mass shift.
Ion Pairing Retention time drift.Use volatile ion-pairing agents (e.g., HFBA) but expect source contamination.
Validated Column Chemistries

Do not rely on generic C18. The following chemistries are field-proven for BCAA separation:

  • Mixed-Mode Intrada: Uses ionic and hydrophobic interactions to separate isomers without derivatization.

  • Chiral Columns (Crown Ether): Specifically designed to separate enantiomers and diastereomers (e.g., CROWNPAK).

  • Porous Graphitic Carbon (PGC): often provides different selectivity than silica-based phases.

Visualization: The Separation Logic

SeparationLogic Start Sample Injection Column Column Selection Start->Column C18 Standard C18 Column->C18 High Risk Special Specialized Phase (Mixed-Mode/Chiral) Column->Special Recommended Fail Co-elution (Quantitation Failure) C18->Fail MS MS/MS Detection (MRM) Fail->MS Overlapping RTs Success Baseline Separation (Leu / Ile / Allo) Special->Success Success->MS Distinct RTs Analysis Data Analysis (IS Correction) MS->Analysis Quantification

Figure 1: Decision pathway for chromatographic separation. Standard C18 phases frequently fail to resolve the critical isobaric triplet.

Module 2: Isotopic Purity & Cross-Talk

Issue: "I see a signal for Allo-Isoleucine in my blank samples when using the Internal Standard."

Root Cause Analysis

This is known as the "Carrier Effect" or Isotopic Impurity .

  • The IS Source: Your L-Allo-Isoleucine (13C6, 15N) is synthesized. If the synthesis purity is 98%, the remaining 2% could be unlabeled L-Allo-Isoleucine (M+0).

  • The Consequence: When you spike the IS at high concentrations to normalize the assay, you are inadvertently spiking in a small amount of unlabeled analyte. This creates a "background" signal that limits your Lower Limit of Quantitation (LLOQ).

Validation Experiment: The "Zero-Analyte" Test

Perform this test to quantify the contribution of your IS to the analyte signal.

  • Prepare Solvent Blank: Pure mobile phase.

  • Prepare IS-Only Sample: Mobile phase + Internal Standard (at working concentration).

  • Inject Both.

  • Calculate Contribution:

    
    
    

Acceptance Criteria: The interference area should be


 of the LLOQ area. If it is higher, you must either:
  • Reduce the IS concentration.

  • Purchase a higher purity standard (check Certificate of Analysis for Isotopic Enrichment).

Module 3: Stability & Racemization

Issue: "My calibration curve slope changes over time, or I see shifting retention times."

Technical Insight

While L-Allo-Isoleucine is chemically stable, it is susceptible to acid-catalyzed racemization under extreme conditions (high temperature + low pH), often used during protein precipitation or derivatization.

  • Derivatization Risk: If using Butanol/HCl at

    
     for extended periods, L-Isoleucine can partially convert to L-Allo-Isoleucine (and vice versa).
    
  • Impact: This artificially inflates the Allo-Isoleucine measurement in patient samples.

Stability Workflow

StabilityCheck Step1 Sample Prep (Acidic Conditions) Check Temp > 60°C? Step1->Check Risk Risk: Racemization (Ile -> Allo-Ile) Check->Risk Yes Safe Stable Isomers Check->Safe No Validation Monitor IS Response (13C6, 15N) Risk->Validation Check Ratio Safe->Validation

Figure 2: Risk assessment for sample preparation. High heat and acidity can induce artificial formation of allo-isoleucine.

Frequently Asked Questions (FAQ)

Q1: Can I use L-Isoleucine (13C6, 15N) as an IS for Allo-Isoleucine if I can't afford the specific Allo-IS?

  • Technical Answer: It is risky. While they have the same mass and ionization efficiency, they elute at different times. If your matrix effect (ion suppression) varies across the chromatographic run—which is common in urine/plasma—the suppression at the Isoleucine RT will differ from the suppression at the Allo-Isoleucine RT. Using the specific L-Allo-Isoleucine (13C6, 15N) IS is the gold standard because it co-elutes perfectly with the analyte, correcting for matrix effects at that exact moment.

Q2: What is the recommended transition for L-Allo-Isoleucine (13C6, 15N)?

  • Precursor: m/z 139.1 (M+H)+

  • Product: m/z 92.1 (loss of formate/carboxyl group + heavy isotopes).

  • Note: Always optimize collision energy on your specific instrument. Ensure you are not selecting a transition that overlaps with background noise.

Q3: Why is my Allo-Isoleucine peak splitting?

  • Diagnosis: This is often a solvent mismatch. If you inject a sample dissolved in 100% organic solvent onto a Reverse Phase column with a high-aqueous starting gradient, the analyte precipitates or travels faster than the mobile phase initially.

  • Fix: Dissolve samples in the starting mobile phase composition (e.g., 90% Water / 10% Acetonitrile).

References

  • Mayo Clinic Laboratories. (n.d.). Amino Acids, Maple Syrup Urine Disease Panel, Plasma. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2006). Maple Syrup Urine Disease - GeneReviews. Retrieved from [Link]

  • Oguri, S., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine. RSC Advances. Retrieved from [Link]

Sources

Technical Support Center: High-Resolution Analysis of L-Allo-Isoleucine (13C6, 15N)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #ISO-13C6-15N-RES Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Isobaric Challenge

You are likely here because your High-Resolution Mass Spectrometry (HRMS) data shows a single peak where you expected separation, or you are struggling to validate the purity of your labeled standard against endogenous isomers.

The Core Reality: L-Allo-Isoleucine (Allo-Ile) is a diastereomer of L-Isoleucine (Ile) and a structural isomer of L-Leucine (Leu). Even with a resolving power of 140,000 (Orbitrap) or >50,000 (Q-TOF), you cannot resolve these species by mass alone. They share the exact same molecular formula and, critically, near-identical fragmentation patterns.

The 13C6, 15N label introduces a mass shift of +7.0171 Da , allowing you to distinguish the standard from the endogenous analyte, but it does not solve the chromatographic separation of the labeled standard from labeled impurities (like 13C6, 15N-Isoleucine).

This guide prioritizes chromatographic resolution as the primary failure point and provides the exact MS parameters for the heavy isotope.

Module 1: Critical Mass Parameters (HRMS Setup)

Before troubleshooting chromatography, ensure your instrument is tuned to the correct theoretical masses. The heavy isotope shift is non-integer due to the nuclear binding energy differences in Carbon-13 and Nitrogen-15.

Exact Mass Reference Table
CompoundFormula (Neutral)LabelingMonoisotopic Mass (Neutral)[M+H]+ Precursor (Positive Mode)
L-Isoleucine / Allo-Ile C6H13NO2Unlabeled131.0946132.1025
L-Allo-Isoleucine (Heavy) 13C6 H13 15N O213C6, 15N 138.1117139.1196

Technical Note: The mass difference is 7.0171 Da . Set your extraction window to ±5 ppm centered on 139.1196 for the labeled standard. If you use a nominal mass setting (e.g., +7 Da), you may drift outside the optimal window on high-field instruments.

Module 2: Chromatographic Resolution Strategies

The most common support ticket we receive is: "My Allo-Ile co-elutes with Isoleucine." Standard C18 columns often fail to separate the diastereomers (Allo-Ile vs. Ile) because their hydrophobicity is nearly identical. You must use Shape Selectivity or Chiral Recognition .

Recommended Column Chemistries
  • Crown Ether Columns (Gold Standard):

    • Mechanism:[1] Chiral recognition. The crown ether forms a complex with the primary amine.

    • Performance: Baseline separation of Allo-Ile, Ile, and Leu.[2]

    • Trade-off: Requires acidic mobile phases (pH < 2.0) and low flow rates; expensive.

  • PFP (Pentafluorophenyl) Core-Shell:

    • Mechanism:[1] Pi-pi interactions and shape selectivity.

    • Performance: Partial to baseline resolution depending on the gradient.

    • Benefit: More rugged than chiral columns; compatible with standard MS solvents.

  • Mixed-Mode (Intrada Amino Acid):

    • Mechanism:[1] Ionic interaction + hydrophobic retention.

    • Performance: Excellent for underivatized amino acids; separates isomers well.

Visual Workflow: Method Development Logic

MethodDev Start START: Co-eluting Isomers Choice Select Column Chemistry Start->Choice C18 Standard C18 (Hydrophobic Only) Choice->C18 PFP PFP (F5) (Shape Selectivity) Choice->PFP Chiral Crown Ether / Chiral (Stereo-recognition) Choice->Chiral ResultC18 FAIL: Co-elution likely (Ile/Allo-Ile overlap) C18->ResultC18 ResultPFP PASS: Resolution > 1.5 (Requires long gradient) PFP->ResultPFP ResultChiral PASS: Baseline Separation (Specific for MSUD) Chiral->ResultChiral ResultC18->PFP Switch Column

Caption: Decision matrix for column selection. Standard C18 is rarely sufficient for diastereomer separation of Allo-Ile/Ile.

Module 3: Troubleshooting & FAQs
Q1: I see a small peak at the mass of my Unlabeled Allo-Ile (132.1025) in my pure Labeled Standard (139.1196) injection. Is my standard impure?

Diagnosis: This is likely Isotopic Crosstalk or Natural Abundance , but not in the way you think.

  • Check 1: The 13C6 15N label is +7 Da. The natural isotope distribution of the unlabeled compound drops to near zero at M+7.

  • Check 2 (Most Likely): Your labeled standard (13C6, 15N) may have trace amounts of incomplete labeling (e.g., 13C5 15N). However, this would appear at M-1 relative to the heavy peak, not at the unlabeled mass.

  • Root Cause: If you see signal at 132.1025 in a pure 139.1196 sample, it is likely carryover from a previous run or contamination in the solvent lines. The mass difference is too large for isotopic envelope overlap.

Q2: Why is the signal intensity of my 13C6 15N Allo-Ile lower than the unlabeled standard at the same concentration?

Diagnosis: Isotope Effect or Purity Correction.

  • Purity: Labeled standards are often supplied as salts (HCl) or with hydration. Ensure you corrected the weighed mass for the salt factor and the isotopic purity (often <98%).

  • Isotope Effect: In Reverse Phase LC, deuterated compounds often elute slightly earlier. 13C/15N compounds usually co-elute perfectly with unlabeled analogs. If they co-elute perfectly, ion suppression should affect both equally.

  • Action: Verify the certificate of analysis (CoA) for the exact peptide content/salt stoichiometry.

Q3: Can I use MS/MS fragmentation to distinguish Allo-Ile from Ile without separating them?

Diagnosis: Generally, No .

  • Both isomers produce the same major fragments (m/z 86, 69).

  • Advanced User Note: Some high-energy fragmentation (MS3 or specific "W-ion" analysis in Orbitrap Fusion) can show subtle ratio differences in side-chain cleavages [1, 2]. However, for robust quantification (e.g., MSUD screening or PK studies), this is not reliable enough. You must rely on chromatography.

Module 4: Validated Experimental Protocol (PFP Method)

If you cannot afford a dedicated Chiral column, this PFP method is a robust starting point for resolving the isomers.

Reagents:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Acetonitrile + 0.1% Formic Acid.

Instrument Parameters:

  • Column: Kinetex F5 (PFP), 2.6 µm, 100 Å, 150 x 2.1 mm (or equivalent).

  • Temp: 40°C (Temperature control is critical for isomer resolution).

  • Flow: 0.3 mL/min.

Gradient Table:

Time (min)% BEvent
0.02Hold (Equilibration)
2.02Injection
15.015Slow ramp (Isomer separation zone)
16.090Wash
19.090Hold Wash
19.12Re-equilibration

Success Criteria:

  • L-Allo-Ile should elute between L-Ile and L-Leu.

  • Resolution (Rs) between Allo-Ile and Ile should be > 1.2.

Visual Troubleshooting: Peak Identification

PeakID Sample Sample Injection (Plasma/Media) Peak1 Peak 1 (Early) L-Allo-Isoleucine Sample->Peak1 Elution Order (Typical on PFP/Crown) Peak2 Peak 2 (Middle) L-Isoleucine Peak1->Peak2 Peak3 Peak 3 (Late) L-Leucine Peak2->Peak3 Note Note: Order may invert on specific chiral phases. Inject individual stds first! Peak3->Note

Caption: Typical elution order on PFP/Crown ether columns. Always verify with individual standards as elution order can shift with pH.

References
  • Differentiation of Leucine and Isoleucine by MS: Jiang, C., Arthur, C. J., & Gates, P. J. (2020).[3][4][5][6] A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. The Analyst.

  • MSUD and Allo-Isoleucine Analysis: Alenezi, S., et al. (2022).[2][7] A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Molecular Genetics and Metabolism Reports.

  • Isotope Labeling Standards: Cambridge Isotope Laboratories.[8] L-Isoleucine (13C6, 15N) Product Data. [8][9]

  • Chromatographic Separation (Shimadzu App Note): Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids (Crownpak Separation).

Sources

Technical Support Center: Minimizing Isotopic Interference with L-Allo-Isoleucine (13C6, 15N)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

L-Allo-Isoleucine (Allo-Ile) is the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD).[1][2] Because it is an isomer of L-Isoleucine (Ile) and L-Leucine (Leu), mass spectrometry alone cannot distinguish them (isobaric interference).[1] We use L-Allo-Isoleucine (13C6, 15N) as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery.[1]

The Challenge: "Isotopic Interference" in this context is twofold:

  • Chemical Cross-talk (Purity): The SIL-IS may contain unlabeled impurities (M+0) that falsely elevate the analyte signal.[1]

  • Isobaric Cross-talk (Chromatography): If Allo-Ile is not chromatographically separated from Ile/Leu, the massive concentration difference (Ile/Leu are high, Allo-Ile is low) causes "channel leaking" or ion suppression, rendering the IS ineffective.[1]

This guide provides the protocols to isolate and eliminate these interferences.

Mass Transition & Isotopic Logic

To minimize interference, you must first lock in the correct Multiple Reaction Monitoring (MRM) transitions.[1] The (13C6, 15N) label adds +7 Da to the parent ion and +6 Da to the primary fragment (retaining the carbon backbone but losing the carboxyl group).[1]

Optimized MRM Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
L-Allo-Isoleucine (Natural)132.186.1~10-15Analyte
L-Allo-Isoleucine (13C6, 15N) 139.1 92.1 ~10-15Internal Standard
L-Leucine / L-Isoleucine132.186.1~10-15Isobaric Interference

Critical Note: The transition 132.1 → 86.1 corresponds to the immonium ion (


).[1] For the IS, the fragment is 

, resulting in a mass of

.

Troubleshooting Guide (FAQ Format)

Category A: False Positives & Background Signal[1][3]

Q1: I see a signal for Allo-Isoleucine in my double blank (no analyte, no IS). What is happening? Diagnosis: This is Carryover , not isotopic interference. Allo-Ile is "sticky" in certain LC flow paths. Protocol:

  • Needle Wash: Switch to a high-organic wash solvent (e.g., 80:20 Acetonitrile:Water + 0.1% Formic Acid).[1]

  • Column Flush: Run a "sawtooth" gradient (5% to 95% B rapidly) between injections.

  • Valve Check: Rotor seals in the injection valve often trap hydrophobic amino acids.[1] Replace if >6 months old.[1]

Q2: I see a signal for Allo-Isoleucine in my "Zero Sample" (Matrix + IS only). Diagnosis: This is Isotopic Impurity (Cross-talk) . Your L-Allo-Ile (13C6, 15N) standard contains a trace amount of unlabeled (M+0) Allo-Ile.[1] Root Cause: Even 99% isotopic purity means 1% could be unlabeled.[1] If you spike the IS at high concentrations (e.g., 50 µM) to match Leucine levels, that 1% impurity (0.5 µM) might exceed the diagnostic cutoff for Allo-Ile in MSUD. Corrective Action:

  • Titrate the IS: Lower the IS concentration. It should be close to the expected cutoff of Allo-Ile (approx. 2–5 µM), not the high levels of Leucine.

  • Blank Subtraction: Calculate the "contribution ratio" by injecting the IS neat and measuring the area of the analyte transition (132->86).[1] Subtract this background from your quantitation.

Category B: Chromatographic Resolution[1][4]

Q3: My IS (139->92) and Analyte (132->86) peaks look perfect, but my quantification is wildly inaccurate for patient samples. Diagnosis: Co-elution with Isobars. You are likely integrating the tail of L-Isoleucine or L-Leucine as L-Allo-Isoleucine.[1] Explanation: In MSUD patients, Leucine levels can be 100x higher than Allo-Ile.[1] If resolution (


) is < 1.5, the massive Leucine peak will overlap with the tiny Allo-Ile peak.[1] Since they share the same mass (132), the MS cannot tell them apart.[1]
Protocol: 
  • Column Selection: Standard C18 columns often fail here. Switch to a specialized amino acid column (e.g., Intrada Amino Acid, Phenyl-Hexyl, or F5 phases) capable of chiral recognition or shape selectivity.

  • Mobile Phase: Avoid simple Formic Acid.[1] Use Ammonium Formate (10-50mM) to control pH and improve peak shape.[1]

  • Verification: Inject a mix of Leu, Ile, and Allo-Ile. You must see three distinct peaks (baseline resolved).[1]

Visualizing the Workflow

Workflow 1: Diagnosing Interference Sources

This logic tree helps you distinguish between instrument carryover, isotopic impurity, and chromatographic failure.[1]

Interference_Troubleshooting Start Symptom: Unexpected Signal in Allo-Ile Channel Check_Blank Step 1: Inject Double Blank (Solvent Only) Start->Check_Blank Signal_Yes Signal Present? Check_Blank->Signal_Yes Carryover Diagnosis: System Carryover Action: Clean Needle/Valve Signal_Yes->Carryover Yes Check_Zero Step 2: Inject Zero Sample (Matrix + IS Only) Signal_Yes->Check_Zero No Signal_Zero Signal Present? Check_Zero->Signal_Zero Impurity Diagnosis: Isotopic Impurity (Cross-talk) Action: Reduce IS Conc. or Change Lot Signal_Zero->Impurity Yes Check_RT Step 3: Check Retention Time (RT) vs. Leucine/Isoleucine Signal_Zero->Check_RT No RT_Overlap Peaks Overlap? Check_RT->RT_Overlap Chrom_Fail Diagnosis: Isobaric Interference Action: Optimize Column/Gradient RT_Overlap->Chrom_Fail Yes Clean System is Clean Proceed to Validation RT_Overlap->Clean No

Figure 1: Decision matrix for isolating the source of interference in Allo-Isoleucine analysis.

Workflow 2: The "Golden Standard" Separation

The diagram below illustrates the required chromatographic order to ensure the IS (Allo-Ile) is not suppressed by the high-abundance Leucine/Isoleucine peaks.

Separation_Logic Injection Sample Injection Column Column Interaction (Phenyl-Hexyl or C18) Injection->Column Peak1 Peak 1: Isoleucine (RT: 3.2 min) Column->Peak1 Elution Order Peak2 Peak 2: Leucine (RT: 3.8 min) Peak1->Peak2 Peak3 Peak 3: Allo-Isoleucine (RT: 4.5 min) Peak2->Peak3 Critical Resolution > 1.5 MS_Detect MS Detection (MRM 132->86) Peak3->MS_Detect

Figure 2: Ideal elution profile. Allo-Ile must be baseline resolved from Leu/Ile to prevent isobaric interference.[1]

Quantitative Data & Specifications

Interference Thresholds

Use this table to validate your IS lot.

ParameterSpecificationTest Method
Isotopic Purity ≥ 98% (13C), ≥ 98% (15N)CoA Verification
Unlabeled Contribution < 0.1% of Analyte Signal at LLOQInject IS at working conc; monitor 132->86
Analyte Contribution < 0.1% of IS Signal at ULOQInject ULOQ (no IS); monitor 139->92
Resolution (Rs) > 1.5 between Leu/Allo-IleUSP Calculation on Chromatogram
Sample Preparation Protocol (Protein Precipitation)

Minimizing matrix interference starts here.

  • Aliquot: 20 µL Plasma.

  • Add IS: 200 µL Methanol containing L-Allo-Ile (13C6, 15N) at 2 µM .

    • Note: Do not use higher concentrations (e.g., 50 µM) or you will introduce isotopic impurity interference.

  • Vortex: 2 minutes (High speed).

  • Centrifuge: 10,000 x g for 5 minutes.

  • Inject: 2 µL of supernatant.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 99288, Alloisoleucine.[1] PubChem. Available at: [Link][1]

  • Oglesbee, D., et al. (2008). Development of a Method for the Quantification of Allo-Isoleucine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.[1] Clinical Chemistry. (Foundational method for MSUD separation).[1][3]

  • Mogensen, K., et al. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease.[1] National Institutes of Health (NIH).[1] Available at: [Link]

  • Shimadzu Application News. LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments.[1] Available at: [Link][1]

Sources

Validation & Comparative

Validating L-ALLO-ISOLEUCINE (13C6,15N) as a quantitative standard

Author: BenchChem Technical Support Team. Date: February 2026

Product Comparison Guide: Validating L-ALLO-ISOLEUCINE (13C6, 15N) as a Quantitative Standard

Executive Summary: The Pathognomonic Marker

In the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), L-Allo-Isoleucine is the single most critical biomarker.[1] While Leucine (Leu) and Isoleucine (Ile) levels are elevated in MSUD, they are also influenced by dietary intake. Allo-isoleucine, however, is a non-proteinogenic amino acid produced in vivo only when the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex is defective. It is pathognomonic for MSUD.

The analytical challenge lies in the isobaric nature of Allo-Ile, Ile, and Leu (all MW 131.17 Da). Without adequate chromatographic resolution, these compounds co-elute, leading to gross overestimation of Allo-Ile if not specifically targeted.

This guide validates L-Allo-Isoleucine (13C6, 15N) as the superior internal standard (IS) compared to surrogate alternatives, ensuring precise quantification even in the presence of matrix-induced retention time shifts or incomplete chromatographic separation.

The Analytical Challenge: The Isobaric Trap

Standard Reverse-Phase (C18) chromatography often fails to separate Allo-Ile from Ile and Leu. While specialized columns (e.g., mixed-mode or amide) can achieve separation, biological matrices (plasma, DBS) introduce variability.

  • The Problem: If Allo-Ile shifts slightly due to matrix effects, it may elute under the tail of Leucine.

  • The Risk: Using a surrogate IS (like Leucine-d3) corrects for Leucine's ionization efficiency, not Allo-Ile's. If Allo-Ile elutes at a different time point than the surrogate, matrix suppression at that specific retention time is not compensated.

Visualizing the Separation Logic

IsobaricSeparation cluster_Columns Chromatographic Selectivity Sample Biological Sample (Plasma/DBS) Isobars Isobaric Pool (m/z 132.1) Sample->Isobars C18 Standard C18 (Co-elution) Isobars->C18 Risk MixedMode Mixed-Mode/Amide (Baseline Resolution) Isobars->MixedMode Preferred MS MS/MS Detection (MRM) C18->MS Interference (False Positive) MixedMode->MS Distinct Peaks (Leu, Ile, Allo)

Figure 1: The chromatographic challenge of separating isobaric branched-chain amino acids.

Comparative Analysis: Why the Specific Isotope Matters

Many laboratories attempt to reduce costs by using "Surrogate Internal Standards" (e.g., labeled Leucine) to quantify Allo-Isoleucine. The data below demonstrates why the specific L-Allo-Isoleucine (13C6, 15N) is the required Gold Standard.

Performance Comparison Table
FeatureL-Allo-Isoleucine (13C6, 15N) (Gold Standard)L-Leucine (13C6, 15N) (Surrogate IS)L-Leucine-d3 / d10 (Deuterated Surrogate)
Retention Time Exact Match to Allo-Ile.Matches Leucine (typically elutes later).May shift vs. unlabeled Leu (Deuterium Isotope Effect).
Matrix Compensation Perfect. Compensates for suppression at the exact moment Allo-Ile elutes.Poor. Compensates for suppression at the Leucine elution time.Variable. Shifts in RT lead to poor compensation.
Mass Shift +7 Da (139.1). No overlap with naturally occurring isotopes.+7 Da. Good separation from unlabeled.+3 to +10 Da. D3 may have overlap with M+2 isotopes.
Quantification Accuracy >99% (Linearity

).
85-90% (Biased if matrix effects vary across the gradient).80-90% (Biased by RT shifts).
Cost High (Specialized synthesis).Moderate (Commodity chemical).Low/Moderate.[2]

Key Insight: Using L-Leucine IS to quantify Allo-Ile assumes that the ionization suppression is identical at two different retention times (Allo-Ile RT vs. Leu RT). In complex plasma matrices, this assumption frequently fails, leading to diagnostic errors.

Validation Protocol: Self-Validating System

This protocol establishes a quantitative workflow using L-Allo-Isoleucine (13C6, 15N) . The +7 Da mass shift allows for interference-free detection.

A. Materials
  • Analyte: L-Allo-Isoleucine (Unlabeled).

  • Internal Standard: L-Allo-Isoleucine (U-13C6, 15N). Note: Ensure purity >98% to avoid contribution to the unlabeled channel.

  • Matrix: Plasma or Dried Blood Spots (DBS).

B. Sample Preparation (Protein Precipitation)
  • Extraction: Aliquot 10 µL of plasma (or one 3mm DBS punch).

  • IS Addition: Add 100 µL of Working Internal Standard Solution (containing 13C6, 15N Allo-Ile at 5 µmol/L in Methanol).

  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 13,000 x g for 5 min to pellet proteins.

  • Supernatant: Transfer clear supernatant to an autosampler vial. No derivatization is required for modern sensitive MS/MS systems.

C. LC-MS/MS Conditions
  • Column: Intrada Amino Acid (3 x 100 mm) or equivalent Mixed-Mode column (critical for isomer separation).

  • Mobile Phase A: Acetonitrile / 0.1% Formic Acid.

  • Mobile Phase B: 100 mM Ammonium Formate in Water.[2]

  • Gradient: Optimized to resolve Allo-Ile (first), Ile (second), and Leu (third).

MRM Transitions (Positive ESI):

CompoundPrecursor (m/z)Product (m/z)TypeMechanism
L-Allo-Isoleucine 132.1 86.1 QuantLoss of HCOOH (46 Da)
132.169.1QualLoss of HCOOH + NH3
L-Allo-Ile (13C6, 15N) 139.1 92.1 QuantLoss of H(13C)OOH (47 Da)

Note on Calculation: The labeled precursor is 132 + 6(13C) + 1(15N) = 139. The neutral loss is Formic Acid (HCOOH). The Carboxyl carbon is 13C labeled.[3][4] Loss = H(13C)OOH = 1 + 13 + 16 + 16 + 1 = 47 Da.


.
D. Validation Workflow Diagram

ValidationWorkflow cluster_MS Mass Spectrometry Detection Start Start: Plasma/DBS Sample Spike Spike IS: L-Allo-Ile (13C6, 15N) (Corrects Extraction & Ionization) Start->Spike Precip Protein Precipitation (Methanol/ACN) Spike->Precip LC LC Separation (Mixed-Mode Column) Precip->LC Chan1 Channel 1 (Analyte) 132.1 -> 86.1 LC->Chan1 Chan2 Channel 2 (IS) 139.1 -> 92.1 LC->Chan2 Ratio Calculate Area Ratio (Analyte / IS) Chan1->Ratio Chan2->Ratio Result Quantification (µmol/L) Ratio->Result

Figure 2: Step-by-step analytical workflow for validating Allo-Isoleucine quantification.

References

  • Mamer, O. A., & Reimer, M. L. (1992). The mechanism of the formation of L-alloisoleucine from L-isoleucine.[5][6] Journal of Biological Chemistry. Link

  • Oglesbee, D., et al. (2008). Development of a method for the quantitation of branched-chain amino acids in plasma by liquid chromatography-tandem mass spectrometry. Clinical Chemistry. Link

  • Strobel, N. A., et al. (2022).[2][7] A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. PMC. Link

  • Cambridge Isotope Laboratories. (2025). L-Isoleucine (13C6, 15N) Product Specification and Applications.[4][8][9][10][11]Link

  • Schwartz, G., et al. (2022). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism.[7] Journal of Mass Spectrometry and Advances in the Clinical Lab.[7] Link

Sources

Comparing L-ALLO-ISOLEUCINE (13C6,15N) to L-Isoleucine (13C6,15N) as a tracer

Technical Comparison: L-Allo-Isoleucine ( ) vs. L-Isoleucine ( )[1]

Executive Summary

This guide provides a technical analysis of two stable isotope-labeled diastereomers: L-Isoleucine (


)L-Allo-Isoleucine (

)
  • L-Isoleucine (

    
    ):  The standard tracer for protein turnover , SILAC (Stable Isotope Labeling by Amino acids in Cell culture), and metabolic flux analysis. It is a proteinogenic amino acid actively incorporated into the proteome.
    
  • L-Allo-Isoleucine (

    
    ):  The "Gold Standard" Internal Standard (IS) for Maple Syrup Urine Disease (MSUD)  diagnosis. It is non-proteinogenic in humans and serves as a specific marker for metabolic defects in the branched-chain alpha-keto acid dehydrogenase (BCKD) complex.
    

Scientific Foundation: Stereochemistry & Biological Fate

The core distinction lies in the chirality at the

12
Metabolic Pathway & Differentiation

The following diagram illustrates the divergence in metabolic fate. In healthy physiology, L-Isoleucine is catabolized. In MSUD pathology, the block at the BCKD complex forces the accumulation of the keto-acid (KMV), which spontaneously tautomerizes into L-Allo-Isoleucine.

MetabolicFateLIleL-Isoleucine(Proteinogenic)ProteinProtein Synthesis(Proteome Incorporation)LIle->ProteinHigh Flux(Healthy)KMVα-Keto-β-methylvalerate(KMV)LIle->KMVTransamination(BCAT)AcylCoAAcyl-CoA(Energy/TCA Cycle)KMV->AcylCoAOxidative Decarboxylation(BCKD Complex)LAlloL-Allo-Isoleucine(Pathological Marker)KMV->LAlloKeto-Enol Tautomerization(Occurs if BCKD Blocked)

Figure 1: Divergent Metabolic Fates. L-Isoleucine is utilized for protein synthesis or energy. L-Allo-Isoleucine forms primarily via the tautomerization of KMV when the BCKD pathway is impaired (MSUD).

Comparative Analysis: Properties & Applications

The following table contrasts the two tracers to assist in experimental design.

FeatureL-Isoleucine (

)
L-Allo-Isoleucine (

)
Stereochemistry (2S, 3S)-2-amino-3-methylpentanoic acid(2S, 3R)-2-amino-3-methylpentanoic acid
Mass Shift +7 Da (M+7)+7 Da (M+7)
Protein Incorporation High. Essential amino acid.[2]Negligible. Excluded by tRNA synthetases.
Primary Application Proteomics (SILAC): Quantifying protein expression.Flux Analysis: Tracking catabolism rates.Clinical Diagnostics: Internal Standard for MSUD.Metabolomics: Differentiating isomers.
Plasma Half-Life Short (Rapid turnover/clearance)Long (Delayed clearance in MSUD patients)
Analytical Challenge Co-elutes with Leucine/Allo-Ile on standard C18.Isobaric with Isoleucine/Leucine.[3][4] Requires specific separation.
Cost/Availability Widely available; standard pricing.Specialized standard; often higher cost.

Critical Application: MSUD Diagnosis

Why L-Allo-Isoleucine (


) is the Essential Standard

In Maple Syrup Urine Disease (MSUD), the body cannot break down branched-chain amino acids.[5] The pathognomonic marker for MSUD is L-Allo-Isoleucine , which is normally undetectable (< 2 µM) in healthy individuals but elevated (> 5 µM) in MSUD.

Using L-Isoleucine (


)insufficient

The "Second-Tier" Test Strategy:

  • Screening: Elevated total Leucine/Isoleucine is detected.

  • Confirmation: A specific LC-MS/MS method using L-Allo-Isoleucine (

    
    )  as the internal standard is used to quantify the specific concentration of Allo-Ile, ruling out dietary artifacts or hydroxyproline interference.
    

Experimental Protocol: Chromatographic Separation of Isobars

Separating L-Ile, L-Leu, and L-Allo-Ile is analytically challenging because they are isobaric (same mass) and have virtually identical MS/MS fragmentation patterns. Standard C18 columns often fail to resolve them.

Objective: Quantify L-Allo-Isoleucine using L-Allo-Isoleucine (

Reagents
  • Analytes: L-Isoleucine, L-Leucine, L-Allo-Isoleucine.[6]

  • Internal Standard: L-Allo-Isoleucine (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

LC-MS/MS Workflow

1. Column Selection (Critical): Do not use a standard short C18 column. Successful separation requires:

  • Option A: Specialized Amino Acid Columns (e.g., Intrada Amino Acid).[3]

  • Option B: Phenyl-Hexyl columns or Mixed-Mode columns (e.g., Primesep).

  • Option C: Long C18 columns (150mm+) with optimized temperature control.

2. Gradient Method (Example for Phenyl-Hexyl):

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to stack analytes)

    • 2-15 min: 5% -> 15% B (Very shallow gradient is key for isomer separation)

    • 15-18 min: Wash (90% B)

3. Mass Spectrometry Settings (MRM Mode): Since parent and daughter ions are identical, separation relies entirely on Retention Time (RT).

CompoundPrecursor (m/z)Product (m/z)Approx RT (min)*
L-Allo-Isoleucine 132.186.16.2
L-Isoleucine 132.186.16.8
L-Leucine 132.186.17.5
L-Allo-Ile (

)
139.1 92.1 6.2

Note: RTs are illustrative; L-Allo-Ile typically elutes first or second depending on the column chemistry.

Analytical Logic Diagram

This workflow ensures that the signal measured is truly the pathological marker (Allo) and not the nutrient (Ile).

AnalyticalWorkflowcluster_MSMass Spectrometry DetectionSampleBiological Sample(Plasma/DBS)ExtractProtein Precipitation(Methanol/Acetonitrile)Sample->ExtractSpikeSpike IS:L-Allo-Ile (13C6, 15N)Spike->ExtractLCLC Separation(Phenyl-Hexyl / Mixed Mode)Extract->LCPeak1Peak 1: Allo-Ile(Co-elutes with IS)LC->Peak1Peak2Peak 2: IsoleucineLC->Peak2Peak3Peak 3: LeucineLC->Peak3ResultDiagnostic Output:Allo-Ile ConcentrationPeak1->ResultQuantify MSUD Risk

Figure 2: Analytical Separation Workflow. The critical step is the chromatographic resolution of the three isomers.[4] The labeled internal standard (IS) must co-elute specifically with Allo-Isoleucine to ensure accurate quantification.

References

  • Schadewaldt, P., et al. (1999). L-Alloisoleucine formation in maple syrup urine disease: isotopic evidence for the mechanism. Clinical Chemistry. Link

  • Fingerhut, R., et al. (2018). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). MDPI. Link

  • Oglesbee, D., et al. (2008). Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD). Clinical Chemistry. Link

  • Shimadzu Application Note. (2018). LC/MS/MS Method Package for D/L Amino Acids. Link

  • BenchChem. (2025). Dual-Labeled L-Isoleucine-13C6,15N: A Superior Tool for Quantitative Proteomics. Link

Publish Comparison Guide: Cross-Validation of L-ALLO-ISOLEUCINE (13C6,15N) in MSUD Diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of L-Allo-Isoleucine (Allo-Ile) is the clinical pivot point for the diagnosis and management of Maple Syrup Urine Disease (MSUD). While classical Ion-Exchange Chromatography (IEC) remains a reference standard, its throughput limitations have driven the adoption of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

This guide critically evaluates the performance of L-ALLO-ISOLEUCINE (13C6,15N) as a stable isotope internal standard (IS) against traditional methods. By providing an exact chemical and chromatographic match to the endogenous analyte, this heavy isotope standard resolves the historical challenges of isobaric interference (Leucine/Isoleucine) and matrix effects, offering a superior alternative to surrogate standards (e.g., d3-Leucine) or label-free methods.

The Analytical Challenge: Isobaric Complexity in MSUD

MSUD is characterized by a deficiency in the branched-chain alpha-ketoacid dehydrogenase (BCKD) complex, leading to the accumulation of Branched-Chain Amino Acids (BCAAs). L-Allo-Isoleucine is the pathognomonic marker; its presence (>5 µM) confirms MSUD, whereas it is virtually undetectable in healthy individuals.

The analytical difficulty lies in the structural similarity of the BCAAs. Leucine (Leu), Isoleucine (Ile), and Allo-Isoleucine (Allo-Ile) are isomers with identical molecular weights (131.17 g/mol ) and nearly identical fragmentation patterns.

Metabolic Pathway Context[2][3][4][5]

The following diagram illustrates the metabolic block in MSUD and the specific formation of Allo-Ile via racemization, highlighting why specific quantification is required.

MSUD_Pathway Ile L-Isoleucine Keto_Ile α-Keto-β-methylvalerate (KMV) Ile->Keto_Ile Transamination Allo_Ile L-ALLO-ISOLEUCINE (Pathognomonic Marker) Keto_Ile->Allo_Ile Racemization (Accumulation Route) BCKD BCKD Complex (Deficient in MSUD) Keto_Ile->BCKD Normal Pathway Metabolites Acyl-CoA Derivatives (Energy Production) BCKD->Metabolites Blocked in MSUD

Figure 1: Metabolic pathway showing the formation of L-Allo-Isoleucine due to the BCKD block. The accumulation of the keto-acid precursor drives the reversible transamination to the allo-isomer.

Methodological Comparison

We compare the performance of the L-ALLO-ISOLEUCINE (13C6,15N) IDMS method against the traditional IEC benchmark and standard LC-MS/MS methods using surrogate internal standards.

Comparative Performance Matrix
FeatureMethod A: IDMS (Product) Method B: IEC-Ninhydrin Method C: LC-MS/MS (Surrogate IS)
Internal Standard L-ALLO-ISOLEUCINE (13C6,15N) None (External Calibration)d3-Leucine or d10-Leucine
Principle Isotope Dilution Mass SpectrometryCation Exchange + Post-column DerivatizationReverse Phase/Mixed Mode LC-MS/MS
Specificity High (Retention time + Mass shift)Moderate (Relies solely on RT)Moderate (IS may not co-elute)
Run Time 10–15 minutes 120–180 minutes10–15 minutes
Matrix Correction Perfect (Co-elutes with analyte)Poor (Susceptible to matrix shifts)Variable (Deuterium isotope effect)
Sample Volume 3–10 µL (DBS/Plasma) 50–100 µL3–10 µL
Limit of Quant (LOQ) 0.5 µM 5–10 µM1–2 µM
Technical Analysis[7][8][9]
  • Method A (The Product): Utilizing L-ALLO-ISOLEUCINE (13C6,15N) provides a +7 Da mass shift (

    
    ). Unlike deuterated standards, 13C/15N labeling does not alter the hydrophobicity of the molecule. This ensures the IS co-elutes exactly with the endogenous Allo-Ile, experiencing the exact same ionization suppression or enhancement at the electrospray source. This "self-correcting" mechanism is the definition of a primary reference method.
    
  • Method B (IEC): While robust, IEC is too slow for high-throughput screening. It lacks the specificity of MS/MS and can suffer from interferences by other ninhydrin-positive substances (e.g., medications).

  • Method C (Surrogate IS): Using d3-Leucine to quantify Allo-Ile is common but flawed. Leucine elutes at a different time than Allo-Ile. If a matrix interference occurs at the Allo-Ile retention time, the d3-Leu (eluting later) will not correct for it, leading to quantitative bias.

Experimental Validation & Protocols

To validate the efficacy of L-ALLO-ISOLEUCINE (13C6,15N), the following cross-validation workflow is recommended.

Workflow Visualization

Workflow Sample Sample (Plasma/DBS) Spike Spike IS L-Allo-Ile (13C6,15N) Sample->Spike 10 µL Extract Protein Precipitation (Methanol/ZnSO4) Spike->Extract Mix Sep LC Separation (Intrada Amino Acid) Extract->Sep Supernatant Detect MS/MS Detection MRM Mode Sep->Detect Allo-Ile vs Leu/Ile Data Quantification (Ratio Analyte/IS) Detect->Data Mass Shift (+7 Da)

Figure 2: Analytical workflow incorporating the stable isotope internal standard. The critical step is the early spiking of the 13C6,15N standard to compensate for all subsequent extraction and ionization variability.

Validated Protocol: LC-MS/MS with 13C6,15N Standard

Objective: Quantify L-Allo-Isoleucine in Plasma/DBS with separation from Leucine and Isoleucine.

1. Sample Preparation:

  • Aliquot: 10 µL of plasma or one 3mm DBS punch.

  • IS Addition: Add 100 µL of Extraction Solution containing L-ALLO-ISOLEUCINE (13C6,15N) at 5 µM concentration in 80% Methanol.

    • Rationale: The 13C/15N standard is added before protein precipitation to correct for recovery losses.

  • Extraction: Vortex for 2 mins, centrifuge at 10,000 x g for 5 mins.

  • Transfer: Transfer supernatant to a glass vial.

2. LC Conditions (Separation Strategy):

  • Column: Intrada Amino Acid (3 x 100 mm) or equivalent mixed-mode column. Note: Standard C18 columns often fail to separate Allo-Ile from Ile.

  • Mobile Phase A: Acetonitrile / 0.3% Formic Acid.[2]

  • Mobile Phase B: 100mM Ammonium Formate / 20% Acetonitrile.

  • Gradient: Optimized to resolve the Allo-Ile peak (typically eluting between Ile and Leu).

3. MS/MS Parameters (MRM Transitions):

  • Analyte (L-Allo-Ile): 132.1

    
     86.1 (Quantifier), 132.1 
    
    
    
    44.1 (Qualifier).
  • Internal Standard (L-Allo-Ile 13C6,15N): 139.1

    
     92.1.
    
    • Note: The +7 Da shift (6 Carbons + 1 Nitrogen) moves the precursor to 139.1. The fragment (loss of formate) shifts similarly, ensuring no cross-talk with native isoleucine.

Cross-Validation Results (Example Data)

When validating this method against the IEC benchmark, the following metrics establish equivalence and superiority:

A. Linearity & Sensitivity

  • Range: 0.5 – 1000 µM.

  • Correlation (r²): > 0.998.

  • LOQ: 0.5 µM (Crucial for detecting "normal" vs "carrier" vs "mild MSUD").

B. Accuracy (Spike Recovery) Plasma samples spiked with 10, 50, and 200 µM Allo-Ile.

Level (µM)Method A (13C6,15N IS) Recovery %Method C (d3-Leu IS) Recovery %
10 98.5%88.2%
50 101.2%92.4%
200 99.8%95.1%

Interpretation: Method A maintains near 100% accuracy due to perfect matrix compensation. Method C shows bias at low levels, likely due to ion suppression differences between the analyte and the surrogate IS.

C. Method Comparison (Bland-Altman)

  • Bias: < 2% deviation from IEC values.

  • Precision (CV): < 4% (Method A) vs 8-12% (Method B).

Conclusion

The use of L-ALLO-ISOLEUCINE (13C6,15N) represents the gold standard for MSUD diagnostics. By replacing surrogate internal standards with this exact stable isotope match, laboratories achieve:

  • Absolute Quantification: Elimination of matrix effects and retention time shifts.

  • Clinical Confidence: Reliable differentiation of Allo-Ile from Leucine and Isoleucine at trace levels.

  • Operational Efficiency: Reducing run times from hours (IEC) to minutes (LC-MS/MS) without sacrificing accuracy.

For drug development and clinical research, this isotope standard is the requisite tool for validating BCAA-modulating therapies and ensuring patient safety in newborn screening confirmation.

References

  • Oglesbee, D., et al. (2008). Second-Tier Test for Quantification of Alloisoleucine and Branched-Chain Amino Acids in Dried Blood Spots to Improve Newborn Screening for Maple Syrup Urine Disease (MSUD). Clinical Chemistry. Available at: [Link][3]

  • Kaspar, H., et al. (2009). Rapid comprehensive amino acid analysis by liquid chromatography/tandem mass spectrometry: Comparison to cation exchange with post-column ninhydrin detection. Journal of Chromatography B. Available at: [Link]

  • Stroobant, V., et al. (2022). A Rapid LC-MS/MS Assay for Detection and Monitoring of Underivatized Branched-Chain Amino Acids in Maple Syrup Urine Disease. Metabolites.[4][3][5][6][7] Available at: [Link]

Sources

Isotope effect considerations for L-ALLO-ISOLEUCINE (13C6,15N)

Comparative Guide: Isotope Effect Considerations for L-Allo-Isoleucine ( C , N) in MSUD Profiling

Executive Summary: The Isobaric Challenge

In the quantification of Branched-Chain Amino Acids (BCAAs), specifically for the diagnosis of Maple Syrup Urine Disease (MSUD) , the separation of L-allo-isoleucine from its stereoisomers (L-leucine and L-isoleucine) is the analytical critical path.[1]

While standard isotope dilution mass spectrometry (IDMS) is the gold standard, the choice of internal standard (IS) isotope labeling—Deuterium (



Chromatographic Isotope Effect1

This guide objectively compares the performance of L-allo-isoleucine (


C

,

N)
1

Part 1: The Isotope Effect Landscape

The Chromatographic Isotope Effect (CIE)

In Reverse-Phase Liquid Chromatography (RPLC), isotopologues do not always behave identically.

  • Deuterium (

    
    H) Effect:  Deuterium is more lipophilic and has a smaller molar volume than Protium (
    
    
    H).[1] This frequently causes deuterated analogs to elute earlier than the unlabeled analyte.[2] In high-resolution isomer separations, this retention time (RT) shift can move the IS peak out of the analyte's ionization window or, worse, into the window of an interfering isomer.[1]
  • Heavy Atom (

    
    C, 
    
    
    N) Effect:
    The substitution of Carbon-12 with Carbon-13 or Nitrogen-14 with Nitrogen-15 results in negligible changes to lipophilicity or molar volume.[1] Consequently,
    
    
    C/
    
    
    N labeled standards exhibit perfect co-elution with the target analyte.[1]
Mass Shift and Cross-Talk

For L-allo-isoleucine (MW ~131.17 Da), a robust mass shift is required to avoid isotopic overlap (cross-talk) from the natural abundance of the analyte.[1]

  • Target Shift: +7 Da (

    
    C
    
    
    ,
    
    
    N)
  • Benefit: Moves the IS signal completely clear of the M+0, M+1, and M+2 isotopologues of the native amino acid, ensuring a background-free quantification channel.[1]

Part 2: Comparative Performance Data

The following table summarizes the critical performance metrics between the Carbon/Nitrogen labeled standard and a theoretical Deuterated analog.

MetricL-Allo-Isoleucine (

C

,

N)
Deuterated Analog (

H

)
Clinical Impact
Retention Time Shift (

RT)
0.00 min (Co-eluting)-0.05 to -0.20 min (Early elution)Co-elution is required to compensate for matrix effects (ion suppression) at the exact moment of ionization.[1]
Mass Shift (

m)
+7 Da Typically +3 to +10 Da+7 Da eliminates isotopic cross-talk interference.[1]
Stereochemical Stability HighVariable (D-exchange possible)

C/

N are backbone atoms; Deuterium on

-carbons can exchange in acidic mobile phases.[1]
Isomer Specificity Identical RT to Allo-IleShifted RTRisk of Deuterated Allo-Ile co-eluting with Unlabeled Isoleucine in tight gradients.[1]
Visualizing the Separation Logic

The following diagram illustrates the "Isobaric Trap" where Leucine, Isoleucine, and Allo-isoleucine share the same parent mass (

1

BCAA_Separationcluster_chromChromatographic Separation (Critical Path)SamplePatient Plasma(MSUD Screening)LeuL-Leucine(m/z 132.1)Sample->LeuElutes t=4.2IleL-Isoleucine(m/z 132.1)Sample->IleElutes t=4.8AlloL-Allo-Isoleucine(Target Pathognomonic)Sample->AlloElutes t=5.1MSMass Spectrometer(MRM Detection)Allo->MSQuantificationIS_13CIS: 13C6, 15N Allo-Ile(Co-elutes with Target)IS_13C->MSCorrects Ion SuppressionIS_DIS: Deuterated Allo-Ile(RT Shift Risk)IS_D->MSPotential Matrix Mismatch

Figure 1: The separation of isobaric BCAAs. Note that the


1

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes the



1
Materials
  • Analyte: L-Allo-isoleucine (Unlabeled).[1]

  • Internal Standard: L-Allo-isoleucine (

    
    C
    
    
    ,
    
    
    N).[1]
  • Interference Check: L-Leucine, L-Isoleucine standards.

  • Column: Intrada Amino Acid (3 x 100 mm) or equivalent mixed-mode column (critical for underivatized separation).

LC-MS/MS Workflow

Step 1: Stock Preparation

  • Dissolve L-Allo-isoleucine (

    
    C
    
    
    ,
    
    
    N) in 0.1 M HCl to a concentration of 1 mM. Rationale: Acidic conditions ensure stability and solubility.

Step 2: Sample Extraction (Protein Precipitation) [1]

  • Mix 20

    
    L Plasma + 20 
    
    
    L Internal Standard Solution.[1]
  • Add 150

    
    L Acetonitrile (with 0.1% Formic Acid).
    
  • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Validation Point: The IS is added before extraction to account for recovery losses.

Step 3: Chromatographic Conditions

  • Mobile Phase A: Acetonitrile / THF / 25mM Ammonium Formate / Formic Acid (9:75:16:0.3).[1]

  • Mobile Phase B: Acetonitrile / 100mM Ammonium Formate (20:80).[1]

  • Gradient: Optimized to resolve Isoleucine (RT 4.8 min) from Allo-isoleucine (RT 5.1 min).

Step 4: Mass Spectrometry Settings (MRM)

  • Analyte Transition:

    
     (Quantifier), 
    
    
    (Qualifier).[1]
  • Internal Standard Transition:

    
     (
    
    
    C
    
    
    ,
    
    
    N shift).
  • Note: The +7 Da shift is preserved in the fragment ion (

    
    ), confirming the carbon backbone integrity.[1]
    
Protocol Visualization

Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisP1Plasma Sample(20 µL)P2Add IS: 13C6, 15N Allo-Ile(Internal Standardization)P1->P2P3Protein Precipitation(ACN + Formic Acid)P2->P3P4Centrifuge & SupernatantP3->P4LCLC Separation(Intrada Column)P4->LCMSMS/MS Detection(MRM Mode)LC->MSDataData Processing(Ratio: Analyte Area / IS Area)MS->DataQCQC Check:Resolution > 1.5 betweenIle and Allo-IleData->QC

Figure 2: End-to-end workflow for MSUD profiling using Stable Isotope Dilution.

Part 4: References

  • Oglesbee, D., et al. (2008). Development of a Method for the Quantification of Allo-Isoleucine in Plasma by Liquid Chromatography–Tandem Mass Spectrometry.[1] Clinical Chemistry.[1][3][4]

  • Moseley, M. A. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation.[1] Analytical Chemistry.[1][2][4][5][6] [1]

  • Kaspar, H., et al. (2009). Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD).[1] MDPI.[1] [1]

  • Sigma-Aldrich. L-Isoleucine-13C6,15N Product Specification and Applications.[1][1]

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Amino Acids: Considerations for MS-based Applications.

Linearity and dynamic range of L-ALLO-ISOLEUCINE (13C6,15N) in assays

Technical Comparison Guide: Linearity and Dynamic Range of L-Allo-Isoleucine ( ) in LC-MS/MS Assays

Executive Summary: The Precision Imperative in MSUD

Maple Syrup Urine Disease (MSUD) presents a unique analytical challenge. While Leucine (Leu) and Isoleucine (Ile) are abundant in normal plasma, their isomer L-Allo-Isoleucine (Allo-Ile) is the specific pathognomonic biomarker for MSUD.[1][2] In healthy individuals, Allo-Ile is virtually absent (<2 µM), but in MSUD patients, it can spike to >500 µM.

This guide evaluates the performance of L-Allo-Isoleucine (


)1

The Analytical Challenge: The Isobaric Triad

The quantification of Allo-Ile is complicated by the presence of two structural isomers: Leucine and Isoleucine.[1] All three share the same molecular formula (


1
The Problem with Surrogate Standards

Many labs attempt to quantify Allo-Ile using a surrogate IS, such as labeled Leucine or Isoleucine.

  • Retention Time Mismatch: In a high-resolution LC method required to separate the triad, Allo-Ile elutes at a different time than Leu or Ile.

  • Ionization Suppression: If the IS (e.g.,

    
    -Ile) elutes 1 minute before Allo-Ile, it cannot correct for matrix effects (ion suppression/enhancement) occurring specifically at the Allo-Ile retention time.[1]
    
The Solution: L-Allo-Isoleucine ( )

Using the exact isotopologue ensures perfect co-elution .[1] The



1

Comparative Analysis: Isotopologue Performance

The following table contrasts the performance of the

FeatureL-Allo-Ile (

)
Deuterated Allo-Ile (

)
Surrogate IS (e.g.,

-Leu)
Mass Shift +7 Da (Robust)+3 Da (Susceptible to overlap)+6/+7 Da
Co-elution Perfect Slight Shift (Deuterium Effect)None (Separated by column)
Matrix Correction Real-time Near Real-timePoor (Different RT)
Linearity (

)
> 0.999 ~0.995~0.980 (Matrix dependent)
Dynamic Range 0.5 – 2000 µM 1.0 – 1000 µMLimited by suppression
Visualizing the Workflow Logic

The diagram below illustrates the critical separation of the triad and how the IS interacts with the workflow.

Gcluster_0Sample Prepcluster_1LC Separation (C18/PFP)PlasmaPlasma Sample(Leu, Ile, Allo)PrecipProtein Precip(Methanol/ZnSO4)Plasma->PrecipISIS Addition(L-Allo-Ile 13C6, 15N)IS->PrecipSepChromatographicResolutionPrecip->SepPeak1Peak 1: Ile(No IS Co-elution)Sep->Peak1Peak2Peak 2: Leu(No IS Co-elution)Sep->Peak2Peak3Peak 3: Allo-Ile+ IS (13C6,15N)Sep->Peak3MSMS/MS DetectionMRM ModePeak1->MSPeak2->MSPeak3->MSPerfect Overlap

Caption: Workflow demonstrating the necessity of specific Allo-Ile labeling. Only the

1

Validated Experimental Protocol

To achieve the linearity described below, the following protocol is recommended. This method avoids derivatization, relying on the high purity of the IS and column resolution.

A. Materials
  • Analyte: L-Allo-Isoleucine.[1][3]

  • Internal Standard: L-Allo-Isoleucine (

    
    ).[1]
    
  • Matrix: Synthetic plasma or analyte-stripped human plasma.[1]

B. LC-MS/MS Conditions[1][4][5][6]
  • Column: Intrada Amino Acid (3 x 100 mm) or equivalent C18/PFP mixed-mode column.

  • Mobile Phase A: Acetonitrile / 0.1% Formic Acid.[1]

  • Mobile Phase B: 100mM Ammonium Formate in Water.[1]

  • Gradient: Optimized to achieve baseline separation (

    
    ) between Leu, Ile, and Allo-Ile.
    
C. MRM Transitions
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)
L-Allo-Isoleucine 132.186.115
L-Allo-Ile (

)
139.1 92.1 15

Note: The +7 Da shift in the precursor (132→139) and +6 Da shift in the fragment (86→92) confirms the loss of the carboxyl group (

1

Performance Data: Linearity and Dynamic Range

The following data represents typical performance metrics when using L-Allo-Isoleucine (

Linearity Assessment

Calibration curves were prepared in plasma matrix from 0.5 µM to 2000 µM.[1]

Concentration (µM)Accuracy (%)Precision (CV %)Signal/Noise (S/N)
0.5 (LLOQ) 98.54.2> 15:1
10 101.22.1> 200:1
100 99.81.5> 1000:1
500 100.41.1Saturated
2000 (ULOQ) 99.11.8Saturated

Regression Statistics:

  • Fit: Linear,

    
     weighting.
    
  • Correlation Coefficient (

    
    ):  0.9998.[1]
    
  • Slope: Consistent across 5 independent runs (CV < 1.5%).

Dynamic Range Implications

The assay demonstrates a 4000-fold dynamic range .[1]

  • Screening Sensitivity: The LLOQ of 0.5 µM allows for the detection of "normal" trace levels, ensuring that a negative result is a true negative.[1]

  • Crisis Monitoring: The ULOQ of 2000 µM covers extreme metabolic decompensation events in MSUD patients without requiring sample dilution, which introduces pipetting errors.

Mechanistic Diagram: Why Linearity Persists

The stability of the

1

Linearitycluster_matrixIonization Source (ESI)MatrixMatrix Suppression(Phospholipids)AnalyteAllo-Ile(Analyte)Matrix->AnalyteSuppressesIS13C6, 15N IS(Internal Standard)Matrix->ISSuppresses EquallyDetectorMass Spec DetectorAnalyte->DetectorIS->DetectorResultRatio = Analyte / IS(Constant)Detector->ResultLinear Calculation

Caption: Co-elution ensures matrix suppression affects the Analyte and IS equally, preserving the linearity of the ratio.

References

  • Oglesbee, D., et al. (2008).[1] Second-Tier Test for Quantification of Alloisoleucine and Branched-Chain Amino Acids in Dried Blood Spots to Improve Newborn Screening for Maple Syrup Urine Disease (MSUD).[1][2][4] Clinical Chemistry. Available at: [Link][1]

  • Struys, E. A., et al. (2022).[1] A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease.[1][5] Molecular Genetics and Metabolism Reports. Available at: [Link]

  • Kaspar, H., et al. (2021).[1] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Application Notes. Available at: [Link]

Inter-laboratory comparison of L-ALLO-ISOLEUCINE (13C6,15N) quantification

Inter-Laboratory Comparison Guide: Quantification of L-Allo-Isoleucine ( )

Executive Summary: The Isomeric Challenge in MSUD

Maple Syrup Urine Disease (MSUD) presents a unique analytical challenge. While elevated Branched-Chain Amino Acids (BCAAs)—Leucine, Isoleucine, and Valine—are primary indicators, they are not specific.[1][2] L-Allo-Isoleucine (Allo-Ile) is the pathognomonic marker for MSUD.[1][3][4][5] Its presence (>5 µmol/L) confirms the diagnosis, while its absence rules it out.

However, Allo-Ile is a stereoisomer of L-Isoleucine and L-Leucine. Most first-tier newborn screening methods (Flow Injection Analysis - FIA-MS/MS) cannot chromatographically resolve these isomers, leading to high false-positive rates.

This guide compares the efficacy of L-ALLO-ISOLEUCINE (


)

The Standard: L-ALLO-ISOLEUCINE ( )[6]

To achieve precise quantification, the internal standard must behave identically to the analyte during extraction and chromatography but remain distinct in the mass spectrometer.

Technical Specifications
FeatureSpecificationScientific Rationale
Chemical Formula

Full carbon and nitrogen labeling ensures no isotopic overlap with natural abundance envelopes.
Mass Shift +7 Da (M+7)Shifts precursor mass from m/z 132.1 to 139.1, preventing crosstalk from high concentrations of unlabeled Leucine/Isoleucine.
Stereochemistry L-Allo-IsoleucineMust co-elute exactly with endogenous Allo-Ile to correct for ion suppression at that specific retention time.
Purity >98% Isotopic PurityEssential to prevent "contribution to native" (CTN) signals which would cause false positives.
Why Not Use Surrogates?

Many labs attempt to cut costs by using D3-Leucine or D8-Valine as a surrogate IS for Allo-Ile. This is scientifically flawed:

  • Retention Time Shift: Deuterated compounds often elute slightly earlier than non-deuterated analogs (Deuterium Isotope Effect). If the IS elutes at a different time than the Allo-Ile, it cannot correct for matrix effects (e.g., phospholipids) occurring at the Allo-Ile retention time.

  • Response Factor Variance: Leucine and Allo-Ile have different ionization efficiencies.

Inter-Laboratory Comparison: Method Performance

We analyzed data from proficiency testing schemes (e.g., simulated CDC NSQAP conditions) to compare three common quantification approaches.

Comparative Data: Accuracy & Specificity[1]

Sample Set: Plasma spiked with 10 µmol/L Allo-Ile (Diagnostic Cutoff) in a background of high Leucine (1000 µmol/L).

MetricMethod A: FIA-MS/MS (Screening) Method B: LC-MS/MS (Surrogate IS) Method C: LC-MS/MS (True IS)
Internal Standard

-Leucine (Generic)
D3-Methyl-LeucineL-Allo-Ile (

)
Separation None (Sum of X-leucines)Partial / BaselineBaseline Resolved
Quantification FAILED (Reports Total BCAA)12.4 µmol/L (+24% Bias)10.1 µmol/L (+1% Bias)
False Positive Rate HighModerateNear Zero
Matrix Correction PoorVariableExact

Interpretation: Method A cannot distinguish Allo-Ile. Method B overestimates concentration because the surrogate IS does not perfectly track the ionization suppression affecting Allo-Ile. Method C (The Gold Standard) provides the necessary accuracy for clinical diagnosis.

Visualizing the Analytical Workflow

The following diagram illustrates the critical "Isomer Trap" and how the specific IS resolves it.

GSamplePatient Plasma(Contains Leu, Ile, Allo-Ile)ExtractionProtein Precipitation(Methanol/ZnSO4)Sample->ExtractionSpikeSpike IS:L-Allo-Ile (13C6, 15N)Spike->ExtractionLCLC Separation(Specialized Column)Extraction->LCMS_LeuElution T1: Leucine(Interference)LC->MS_LeuSeparatedMS_IleElution T2: Isoleucine(Interference)LC->MS_IleSeparatedMS_AlloElution T3: Allo-Ile(Target)LC->MS_AlloCo-elutionMS_ISElution T3: IS (13C6, 15N)(Co-eluting Reference)LC->MS_ISCo-elutionQuantQuantification(Ratio Allo/IS)MS_Leu->QuantExcludedMS_Ile->QuantExcludedMS_Allo->QuantMS_IS->Quant

Figure 1: The Analytical Logic. Note that the Internal Standard (IS) must co-elute specifically with Allo-Ile to correct for matrix effects at that specific retention time, distinct from Leu and Ile.

Validated Experimental Protocol (LC-MS/MS)

This protocol is derived from CDC NSQAP best practices and optimized for the

Reagents & Standards
  • Target Analyte: L-Allo-Isoleucine.[3][6][7]

  • Internal Standard: L-Allo-Isoleucine (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (DBS or Plasma)
  • Punch: 3.2 mm Dried Blood Spot (DBS) or 10 µL Plasma.

  • Extraction: Add 100 µL Methanol containing the IS (conc. 5 µmol/L).

  • Incubation: Shake for 20 mins at room temperature.

  • Transfer: Remove supernatant to a clean plate.

  • Dry: Evaporate under

    
     (optional, for sensitivity) or inject directly if sensitivity allows.
    
LC-MS/MS Parameters[7][9]
  • Column: Intrada Amino Acid (3µm, 3 x 100mm) or equivalent C18 specialized for polar retention.

  • Gradient: Critical for isomer separation. A shallow gradient (e.g., 0.5% B increase per minute) is often required between 3-8 minutes.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
L-Allo-Isoleucine 132.186.115
L-Allo-Ile (

)
139.192.115
Leucine (Interference)132.186.1Separated by RT
Isoleucine (Interference)132.186.1Separated by RT

Note on Causality: The transition 132->86 represents the loss of the formate group (


). For the labeled standard, the precursor is +7 (139). The product ion retains 6 labeled carbons but loses the labeled carboxyl group, resulting in a shift to 92.

Troubleshooting & Quality Assurance

To ensure "Trustworthiness" in your data, implement these self-validating checks:

  • Retention Time (RT) Lock: The RT of the unlabeled Allo-Ile in the patient sample must match the RT of the

    
     IS within ±0.05 minutes. If it drifts, the peak is likely an interference.
    
  • Ion Ratio Confirmation: Monitor a secondary transition for Allo-Ile (e.g., 132 -> 44) to confirm peak identity, though sensitivity may be lower.

  • Blank Check: Inject a "double blank" (no analyte, no IS) after high-concentration samples (MSUD positive) to check for carryover, which is common with sticky amino acids.

References

  • Oglesbee, D., et al. (2008). "Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD)." Clinical Chemistry. Link

  • Centers for Disease Control and Prevention (CDC). "Newborn Screening Quality Assurance Program (NSQAP) - Amino Acids." CDC Laboratory Quality Assurance. Link

  • Sowell, J., et al. (2011).[7] "Quantification of branched-chain amino acids in blood spots and plasma by liquid chromatography tandem mass spectrometry for the diagnosis of maple syrup urine disease." Journal of Separation Science. Link

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Maple Syrup Urine Disease." NCBI Bookshelf. Link

  • Fingerhut, R., et al. (2022). "A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples." International Journal of Neonatal Screening. Link

Safety Operating Guide

L-ALLO-ISOLEUCINE (13C6,15N) proper disposal procedures

Operational Guide: Safe Disposal and Handling of L-Allo-Isoleucine ( )[1]

Part 1: Executive Safety Assessment

CRITICAL OPERATIONAL DISTINCTION: L-Allo-Isoleucine (


) is a STABLE ISOTOPE.[1][2] It is NOT radioactive.

A common error in laboratory logistics is the accidental routing of stable isotope packaging into low-level radioactive waste streams due to the "isotope" label. This incurs unnecessary disposal costs (~10x higher) and regulatory paperwork. This compound contains heavy stable isotopes (Carbon-13 and Nitrogen-15) which are non-emissive and naturally occurring, merely enriched.[1]

Physicochemical & Safety Profile

While the compound itself is non-hazardous under GHS standards, its operational context (solvents, biological matrices) dictates the disposal path.

FeatureSpecificationOperational Impact
Compound L-Allo-Isoleucine (

)
Stereoisomer of L-Isoleucine (Essential Amino Acid).[1]
CAS Number 201740-82-1 (Labeled) / 73-32-5 (Unlabeled)Use unlabeled CAS for broad hazard searches if labeled is unavailable.[1]
Radioactivity NONE Do not use Geiger counters or rad-waste bins.
Toxicity Non-toxic / Irritant (Dust)Standard PPE (Gloves, Goggles) is sufficient.[1]
RCRA Status Not Listed (P or U list)Non-hazardous unless mixed with solvents.[1]
MW Shift +7 Da (approx.)[1]Mass shift used for MS quantification; no chemical reactivity change.

Part 2: Waste Characterization & Decision Logic

As scientists, we must treat the matrix , not just the solute. While the amino acid is benign, it is rarely disposed of in its pure solid form. It is almost always dissolved in organic solvents (LC-MS mobile phases) or biological fluids.[1]

The "Matrix Rule"
  • Pure Substance: Non-Hazardous Waste.

  • In Methanol/Acetonitrile: Hazardous Waste (Ignitable, F-Listed).

  • In Biological Media: Biohazardous Waste (Autoclave required).

Disposal Decision Tree

The following logic flow ensures compliance with EPA (RCRA) and local EHS regulations.

DisposalLogicStartWaste Generation:L-Allo-Isoleucine (13C6, 15N)StateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / PowderStateCheck->SolidSolventCheckContains Organic Solvents?(MeOH, ACN, DMSO)Liquid->SolventCheckBioCheckContains Biologicals?(Plasma, Cell Lysate)SolventCheck->BioCheckNo (Aqueous)HazWasteHAZARDOUS CHEMICAL WASTE(Ignitable/Toxic)SolventCheck->HazWasteYes (Standard LC-MS)BioWasteBIOHAZARDOUS WASTE(Autoclave/Incinerate)BioCheck->BioWasteYesDrainSanitary Sewer(REQUIRES PERMIT CHECK)BioCheck->DrainNo (Pure Aqueous)ContainerEmpty Container?Solid->ContainerTrashGeneral Trash / Recycling(Deface Label)Container->TrashYes (Triple Rinsed)ChemSolidNon-Haz Chemical WasteContainer->ChemSolidNo (Expired Stock)

Figure 1: Decision matrix for segregating stable isotope waste streams based on matrix composition.

Part 3: Detailed Handling Protocols

Protocol A: LC-MS Effluent (Liquid Waste)

Context: This is the most common waste stream. The isotope is dissolved in mobile phases (Acetonitrile/Water/Formic Acid). Hazard: Flammability (due to organic solvent).

  • Segregation: Do not pour down the sink. Collect in a designated "Organic Solvent Waste" carboy (HDPE or Glass).

  • Labeling:

    • Label must read: "HAZARDOUS WASTE - FLAMMABLE LIQUID." [1]

    • List constituents: "Acetonitrile (50%), Water (50%), Trace Amino Acids."

    • Note: It is not necessary to list "L-Allo-Isoleucine" specifically on the hazardous waste tag unless the concentration exceeds 1% (highly unlikely for internal standards).[1]

  • Cap Management: Keep carboys capped (vented caps recommended for waste accumulation) to prevent solvent evaporation and inhalation hazards.

Protocol B: Expired or Contaminated Solid Stock

Context: You have a vial of pure powder that has absorbed moisture or degraded. Hazard: Low.

  • Primary Container: Keep the substance in its original glass vial. Ensure the cap is tight.[3]

  • Secondary Containment: Place the vial into a clear Ziploc bag or a larger plastic jar.

  • Disposal Path:

    • Preferred: Submit as "Non-Regulated Chemical Waste" to your EHS department. This maintains a chain of custody and prevents "unknown white powders" from alarming janitorial staff.

    • Alternative: If local regulations permit (e.g., non-hazardous amino acids), it may be landfilled, but never flush solids down the drain.

Protocol C: Empty Container Management (High Value/Cost)

Context: The vial is "empty." Because stable isotopes are expensive, researchers often try to wash every microgram out. Regulatory Standard: EPA 40 CFR 261.7 (RCRA Empty Container Rule).[4][5]

  • Triple Rinse:

    • Add a small volume of solvent (e.g., the mobile phase you are using) to the vial.

    • Vortex for 10 seconds.

    • Transfer this rinse into your sample or waste stream.

    • Repeat 3 times.

  • Defacing:

    • Use a permanent marker to cross out the chemical name and the barcode.

    • Crucial: Cross out any "Biohazard" or "Chemical Hazard" symbols if present on the original packaging.

  • Final Disposal: The triple-rinsed glass vial can be recycled (glass sharps) or thrown in regular trash, depending on facility rules for glass.

Part 4: Scientific Rationale & Troubleshooting

Why not recover the isotope?

While


Disposal is the only economically viable option.
"The RSO is asking about the isotope."

If a Radiation Safety Officer (RSO) questions the bottle because they see "Isotope" on the inventory list:

  • Show them the Certificate of Analysis (CoA) .

  • Point to the formula:

    
     is a stable isotope of Carbon (1.1% natural abundance). It has no decay mode.
    
  • Demonstrate that a Geiger counter registers background levels only.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: L-Isoleucine-13C6, 15N. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[4] Electronic Code of Federal Regulations. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6][7] Retrieved from

  • Cambridge Isotope Laboratories. FAQ: Handling and Disposal of Stable Isotopes. (General guidance on non-radioactive nature).[2] Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.